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  • Product: 2-Cyano-4-methylpent-2-enoic acid
  • CAS: 760-58-7

Core Science & Biosynthesis

Foundational

2-Cyano-4-methylpent-2-enoic acid physical and chemical properties

An In-depth Technical Guide to 2-Cyano-4-methylpent-2-enoic Acid Introduction 2-Cyano-4-methylpent-2-enoic acid is a substituted α,β-unsaturated carboxylic acid, belonging to the broader class of cyanoacrylic acid deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Cyano-4-methylpent-2-enoic Acid

Introduction

2-Cyano-4-methylpent-2-enoic acid is a substituted α,β-unsaturated carboxylic acid, belonging to the broader class of cyanoacrylic acid derivatives. This molecule integrates several key functional groups—a nitrile, a carboxylic acid, and an alkene—within a compact, branched aliphatic backbone. This unique combination of functionalities makes it a compound of significant interest for researchers in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitrile and carboxyl groups activates the carbon-carbon double bond, rendering the molecule susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for scientists and drug development professionals seeking to leverage this versatile chemical entity.

Chemical Identity and Structure

Accurate identification is paramount in chemical research. 2-Cyano-4-methylpent-2-enoic acid is identified by several standard chemical identifiers.

  • IUPAC Name: 2-cyano-4-methylpent-2-enoic acid[1]

  • Synonyms: (2E)-2-cyano-4-methyl-2-pentenoic acid, 4-Methyl-2-cyano-2-pentenoic acid[2]

  • CAS Number: 760-58-7[1][3][4][5]

  • Molecular Formula: C₇H₉NO₂[1][2][6]

  • Molecular Weight: 139.15 g/mol [1][2]

Structural Identifiers:

  • SMILES: CC(C)C=C(C#N)C(=O)O[1][2]

  • InChI: 1S/C7H9NO2/c1-5(2)3-6(4-8)7(9)10/h3,5H,1-2H3,(H,9,10)[1]

  • InChIKey: JYFREZOLRUHBAQ-UHFFFAOYSA-N[1][7]

Knoevenagel Isobutyraldehyde Isobutyraldehyde (Carbonyl Compound) Catalyst Base Catalyst (e.g., Pyridine) CyanoaceticAcid Cyanoacetic Acid (Active Methylene Compound) Intermediate Aldol Addition Intermediate Catalyst->Intermediate Reaction Dehydration - H₂O (Dehydration) Intermediate->Dehydration FinalProduct 2-Cyano-4-methylpent-2-enoic acid Dehydration->FinalProduct

Caption: General workflow for the Knoevenagel condensation synthesis.

Experimental Protocol Outline (Doebner Modification): The Doebner modification utilizes pyridine as both the catalyst and solvent, which can also promote decarboxylation if dicarboxylic acids like malonic acid are used. [8][9]For cyanoacetic acid, the protocol is more straightforward.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyanoacetic acid in pyridine.

  • Addition of Aldehyde: Slowly add isobutyraldehyde to the solution. A catalytic amount of a secondary amine like piperidine may be added to accelerate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to achieve high purity.

Chemical Reactivity

The reactivity of 2-Cyano-4-methylpent-2-enoic acid is dictated by its three primary functional groups:

  • α,β-Unsaturated System: The double bond is electron-deficient due to the conjugation with both the nitrile and carboxyl groups. This makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles (e.g., amines, thiols, enolates).

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, conversion to acid chlorides, and amidation. It also imparts acidic properties to the molecule.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine.

Applications in Research and Drug Development

While specific, large-scale applications of 2-Cyano-4-methylpent-2-enoic acid are not extensively documented, its structural motifs are highly relevant in modern chemical and pharmaceutical research.

  • Synthetic Building Block: Its multiple functional groups allow it to serve as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and functionalized polymers. [10]The derivatives of 2-cyanoacrylic acid are of particular interest due to their potential biological activity and synthetic utility. [10]* Scaffold for Bioactive Molecules: The cyanoacrylate core is a known pharmacophore. Cyanoacrylic acid derivatives have been investigated for a range of biological activities. The ability to easily modify the structure via Michael addition or derivatization of the carboxyl group makes it an attractive scaffold for generating libraries of compounds for drug discovery screening.

  • Monomer for Functional Polymers: Cyanoacrylates are famous for their rapid polymerization in the presence of moisture, forming the basis of "superglues". [11]While the carboxylic acid group of this specific molecule would influence polymerization, it could potentially be used to create functional polymers with unique adhesive or biomedical properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 2-Cyano-4-methylpent-2-enoic acid and its derivatives. The compound is classified with several hazards. [1] GHS Hazard Statements: [1][12]* H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [13]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. [11][14]* Handling: Avoid direct contact with skin, eyes, and clothing. Prevent dust formation. In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents. [2][14]Protect from moisture and direct sunlight. [2][14]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

2-Cyano-4-methylpent-2-enoic acid is a multifunctional chemical compound with significant potential as a building block in organic synthesis. Its well-defined physical properties, predictable spectroscopic characteristics, and versatile reactivity profile make it a valuable tool for researchers. The straightforward Knoevenagel synthesis provides reliable access to this molecule, opening avenues for its use in creating novel materials and as a scaffold in the development of new therapeutic agents. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in the laboratory setting.

References

  • Anglo Adhesives & Services Ltd. (2024). What Is Cyanoacrylate Adhesive And Its Safe Usage. [Link]

  • National Institutes of Health, PubChem. 2-Cyano-4-methylpent-2-enoic acid | C7H9NO2 | CID 292547. [Link]

  • Process Development. Biopharma Raw Material 2-Cyano-4-methylpent-2-enoic acid. [Link]

  • MilliporeSigma. 2-Cyano-4-methylpent-2-enoic acid | 760-58-7. [Link]

  • Axminster Tools. SAFETY DATA SHEET Cyanoacrylate Superglue Medium. [Link]

  • Arrowhead Forensics. Safety Data Sheet Cyanoacrylate. [Link]

  • Molport. (2E)-2-cyano-4-methylpent-2-enoic acid. [Link]

  • Chestnut Products. SAFETY DATA SHEET Cyanoacrylate Superglue Thick. [Link]

  • National Institutes of Health, PubChem. 2-Cyano-4-methylpentanoic acid | C7H11NO2 | CID 255342. [Link]

  • Appchem. 2-Cyano-4-methylpent-2-enoic acid | 760-58-7 | C7H9NO2. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]

  • Sigma-Aldrich. 2-Cyano-4-methylpent-2-enoic acid | 760-58-7. [Link]

  • INEOS OPEN. 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • ResearchGate. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • National Institutes of Health, PubChem. Methyl 2-cyano-4-methylpent-2-enoate | C8H11NO2 | CID 53793275. [Link]

  • Google Patents. CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid.
  • DergiPark. Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. [Link]

  • National Institutes of Health, PubChem. 2-Pentenoic acid,2-cyano-4-methyl- | C7H9NO2 | CID 5956093. [Link]

Sources

Exploratory

Structural Elucidation of 2-Cyano-4-methylpent-2-enoic Acid: A Comprehensive NMR Guide

Executive Summary & Mechanistic Context 2-Cyano-4-methylpent-2-enoic acid (CAS: 760-58-7) is an essential α,β-unsaturated carboxylic acid, predominantly utilized as an advanced intermediate in the synthesis of active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-Cyano-4-methylpent-2-enoic acid (CAS: 760-58-7) is an essential α,β-unsaturated carboxylic acid, predominantly utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the anticonvulsant Pregabalin[1]. The synthesis of this compound typically proceeds via a Knoevenagel condensation between isobutyraldehyde and cyanoacetic acid, a well-documented pathway in pharmaceutical process chemistry[2].

Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The specific geometry of the double bond (E vs. Z isomer) dictates the downstream stereochemical outcomes of enzymatic or catalytic reductions. This whitepaper provides an authoritative breakdown of the 1H and 13C NMR spectral data, the causality behind the observed chemical shifts, and a self-validating protocol for spectral acquisition.

Structural Elucidation: Causality of NMR Shifts

The NMR spectra of 2-cyano-4-methylpent-2-enoic acid are defined by the strong anisotropic deshielding effects of its functional groups and the specific spin-spin coupling of its aliphatic tail.

  • Anisotropic Deshielding: The alkene proton (C3-H) is highly deshielded, appearing significantly downfield (δ 7.47 ppm). This is caused by the combined electron-withdrawing nature of the cyano (-C≡N) and carboxylic acid (-COOH) groups, which deplete electron density from the π-system of the double bond[3].

  • Spin-Spin Coupling (Causality): The isopropyl group creates a distinct splitting pattern. The methine proton (C4-H) is split by both the six equivalent methyl protons and the single alkene proton, resulting in a complex multiplet. Conversely, the alkene proton appears as a doublet due to its vicinal coupling (3J = 10.5 Hz) with the methine proton[3].

logic_relationship A Multiplet @ δ 2.96-3.04 (Integration: 1H) D Methine (-CH-) Split by 6 CH3 + 1 =CH A->D Causality: Vicinal Coupling B Doublet @ δ 1.16 (Integration: 6H) E Isopropyl Methyls (-CH3) Split by 1 Methine B->E Causality: Vicinal Coupling C Doublet @ δ 7.47 (Integration: 1H) F Alkene (=CH-) Split by 1 Methine C->F Causality: Allylic/Vicinal Coupling D->E 3J = 6.6 Hz D->F 3J = 10.5 Hz

Logical assignment of 1H NMR peaks based on spin-spin coupling causality.

Quantitative NMR Spectral Data

The following tables summarize the expected spectral data. Note: 13C chemical shifts are extrapolated and aligned with the highly analogous methyl ester derivative, adjusting for the free carboxylic acid moiety[3].

Table 1: 1H NMR Spectral Data (300 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
-COOH~11.00Broad Singlet (br s)1H-Carboxylic acid proton
C3-H7.47Doublet (d)1H10.5Alkene proton (=CH-)
C4-H2.96 - 3.04Multiplet (m)1H6.6, 10.5Methine proton (-CH-)
C5-H, C6-H1.16Doublet (d)6H6.6Methyl protons (-CH3)
Table 2: 13C NMR Spectral Data (75 MHz, CDCl3)
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C1~166.0C=OCarboxylic acid carbonyl, highly deshielded
C3~164.5=CH-Alkene β-carbon, deshielded by resonance
C2~106.0=C(CN)-Alkene α-carbon, shielded relative to C3
-CN~114.0C≡NCyano carbon
C4~30.5-CH-Aliphatic methine
C5, C6~21.0-CH3Aliphatic methyls

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural verification, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and a built-in validation checkpoint.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the synthesized 2-cyano-4-methylpent-2-enoic acid.

    • Causality: This mass ensures an optimal signal-to-noise (S/N) ratio for 1H NMR without causing concentration-dependent line broadening or shifting of the exchangeable -COOH proton.

  • Solvation: Dissolve the analyte in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is selected for its lack of acidic protons, preventing rapid deuterium exchange that would obliterate the -COOH signal. TMS acts as the internal zero-point calibrant.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent depth of exactly 4-5 cm to maintain magnetic field homogeneity.

Phase 2: Instrument Tuning & Acquisition
  • Locking and Shimming: Insert the sample into a 300 MHz or 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl3. Perform gradient shimming to optimize the Z-axis magnetic field homogeneity.

  • 1H Acquisition: Run a standard 1H pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3 seconds.

    • Causality: The 1.5s D1 ensures complete T1 relaxation of the aliphatic protons, yielding accurate quantitative integration.

  • 13C Acquisition: Switch to the 13C channel. Acquire a proton-decoupled 13C spectrum (e.g., zgpg30) with a minimum of 1024 scans.

    • Causality: The low natural abundance of 13C (1.1%) necessitates signal averaging over multiple scans to achieve a viable S/N ratio.

signaling_pathway A 2-Cyano-4-methylpent-2-enoic acid (Analyte) B Solvation in CDCl3 (Non-exchanging solvent) A->B 5-10 mg / 0.5 mL C Addition of TMS (Internal Standard, δ=0) B->C 0.03% v/v D RF Pulse Excitation (1H / 13C Channels) C->D B0 Magnetic Field E FID Acquisition & Fourier Transform D->E Relaxation F Phase & Baseline Correction (Self-Validation) E->F Processing

Workflow for NMR sample preparation and signal acquisition.
Phase 3: Self-Validation Checkpoint
  • Integration Verification: Process the FID (Fourier Transform, phase correction, baseline correction). Integrate the peaks. The system is self-validated if the integration ratio strictly adheres to 6:1:1:1 (Methyls : Methine : Alkene : Carboxylic Acid). Any deviation >5% indicates impurity or incomplete relaxation.

  • Coupling Constant Parity: Measure the J-coupling of the doublet at δ 7.47 ppm and the multiplet at δ 3.00 ppm. The system is validated if both share a 3J coupling constant of exactly 10.5 Hz, proving they are vicinal neighbors.

References

  • Title: Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases Source: Organic Process Research & Development URL: [Link]

  • Title: 2-Cyano-4-methylpent-2-enoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Foundational

Mechanistic Evaluation and Protocol for the Knoevenagel Condensation of 2-Cyano-4-methylpent-2-enoic Acid

Executive Summary The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. In the pharmaceutical development of GABA analogues, specifically the anticonvulsant Pregabalin, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. In the pharmaceutical development of GABA analogues, specifically the anticonvulsant Pregabalin, the condensation of isobutyraldehyde with cyanoacetic acid to yield 2-cyano-4-methylpent-2-enoic acid is a critical early-stage transformation[1]. This technical whitepaper elucidates the mechanistic underpinnings of this specific reaction—highlighting the superiority of the iminium-ion catalytic route—and provides a self-validating, scalable experimental protocol designed to maximize yield while suppressing premature decarboxylation (the Doebner modification).

Mechanistic Principles: The "Why" Behind the Chemistry

The classical Knoevenagel condensation typically proceeds via the deprotonation of an active methylene compound by a weak base to form an enolate, which subsequently attacks a carbonyl carbon[2]. However, when synthesizing 2-cyano-4-methylpent-2-enoic acid using secondary amines (e.g., pyrrolidine) in pyridine, the reaction predominantly follows the Hann-Lapworth (iminium) mechanism.

Iminium Ion Activation

Isobutyraldehyde is an α -branched, sterically hindered aldehyde. Relying solely on enolate attack can lead to sluggish kinetics. The introduction of a secondary amine like pyrrolidine converts the aldehyde into a highly electrophilic iminium ion intermediate[2]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it significantly more reactive. Pyrrolidine is often preferred over piperidine because its five-membered ring imposes less steric hindrance during iminium formation with the bulky isobutyraldehyde.

Enolate Generation and Nucleophilic Attack

The basic environment, facilitated by pyridine as the solvent, drives the deprotonation of the highly acidic α -protons of cyanoacetic acid ( pKa​≈2.5−3.0 )[2]. The resulting cyanoacetate enolate attacks the activated iminium ion.

Base-Induced Elimination and Decarboxylation Control

Following nucleophilic addition, the intermediate undergoes a base-induced anti-elimination of the amine to yield the α,β -unsaturated system[2]. A critical challenge in this specific synthesis is preventing the Doebner modification—a spontaneous decarboxylation that typically occurs when malonic or cyanoacetic acids are condensed under heating[3]. To isolate 2-cyano-4-methylpent-2-enoic acid with its carboxyl group intact, the reaction must be strictly temperature-controlled (maintained at 20−25∘C )[1].

Mechanism N1 1. Pyrrolidine + Isobutyraldehyde N2 2. Iminium Ion Intermediate N1->N2 - H2O N4 4. Nucleophilic Attack (C-C Bond) N2->N4 Electrophile N3 3. Cyanoacetate Enolate N3->N4 Nucleophile N5 5. Amino-Alcohol Intermediate N4->N5 N6 6. Base-Induced Elimination N5->N6 N7 7. 2-Cyano-4-methylpent-2-enoic Acid N6->N7 Catalyst Regeneration

Fig 1: Iminium-catalyzed mechanistic cycle for the Knoevenagel condensation.

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates strict In-Process Controls (IPC) and mechanistic safeguards[4].

Reagents and Equipment
  • Isobutyraldehyde: 1.1 equivalents (Electrophile)

  • Cyanoacetic acid: 1.0 equivalent (Active methylene)

  • Pyrrolidine: 0.2 equivalents (Organocatalyst)

  • Pyridine: 3–5 volumes (Solvent / Co-base)

  • Equipment: 500 mL 3-neck round-bottom flask, dropping funnel, internal thermocouple, nitrogen line.

Step-by-Step Workflow
  • System Preparation: Charge the dry, nitrogen-flushed flask with cyanoacetic acid (1.0 eq) and pyridine (3 vol)[4]. Stir at 20∘C until complete dissolution. Causality: Pyridine acts as a mild base to stabilize the cyanoacetate enolate without forcing premature decarboxylation.

  • Catalyst Initiation: Add pyrrolidine (0.2 eq) dropwise. Causality: Controlled addition prevents localized exothermic spikes that could trigger the Doebner modification.

  • Electrophile Addition: Slowly add isobutyraldehyde (1.1 eq) via the dropping funnel over 30 minutes, strictly maintaining the internal temperature between 20∘C and 25∘C [1]. Causality: Isobutyraldehyde is highly volatile (bp 64∘C ). Controlled addition mitigates evaporative loss and manages the exothermic iminium formation.

  • Reaction Maturation & IPC: Stir the mixture at room temperature for 3 hours[4]. Self-Validation Step: Pull a 0.5 mL aliquot, quench in 1M HCl, extract with EtOAc, and analyze via GC or HPLC. The reaction is deemed complete when cyanoacetic acid consumption exceeds 95%.

  • Quenching: Slowly acidify the mixture using cold aqueous HCl (6M) to pH 2[4]. Causality: Acidification neutralizes the pyridine and pyrrolidine, driving the highly polar 2-cyano-4-methylpent-2-enoic acid into its protonated, organic-soluble state.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 vol). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The product typically crystallizes as a white solid (Yield: 90–94%)[1].

Reaction A Isobutyraldehyde (Electrophile) D 2-Cyano-4-methylpent-2-enoic Acid (Target Product) A->D Knoevenagel Condensation B Cyanoacetic Acid (Active Methylene) B->D C Pyrrolidine / Pyridine (Catalyst / Solvent) C->D Catalysis

Fig 2: Overall Knoevenagel condensation to form 2-cyano-4-methylpent-2-enoic acid.

Quantitative Data: Process Optimization

The following table summarizes the quantitative optimization data comparing classical Knoevenagel conditions to the optimized iminium-catalyzed route for this specific substrate.

ParameterClassical ConditionsOptimized Iminium RouteMechanistic Rationale
Catalyst Piperidine (1.0 eq)Pyrrolidine (0.2 eq)Pyrrolidine forms a less sterically hindered iminium ion with the α -branched isobutyraldehyde; catalytic loading reduces side reactions.
Solvent EthanolPyridinePyridine provides a homogenous basic environment that stabilizes the enolate without inducing thermal decarboxylation.
Temperature Reflux ( 78∘C )Ambient ( 20−25∘C )Strict ambient temperature prevents the Doebner modification (decarboxylation), which typically initiates >60∘C .
Yield 65% - 70%90% - 94%The optimized route suppresses self-aldol condensation of isobutyraldehyde and prevents product degradation[1].

References

  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Knoevenagel Condensation Reaction Source: Master Organic Chemistry URL:[Link]

  • Nitrile as Activating Group in the Asymmetric Bioreduction of β-Cyanoacrylic Acids Catalyzed by Ene-Reductases Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Solubility Profile of 2-Cyano-4-methylpent-2-enoic Acid in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, the thermodynamic solubility of advanced intermediates dictates the efficiency of reaction kinetics, extraction workflows, and cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, the thermodynamic solubility of advanced intermediates dictates the efficiency of reaction kinetics, extraction workflows, and crystallization protocols. 2-Cyano-4-methylpent-2-enoic acid (CAS: 760-58-7) is a critical α,β -unsaturated cyanoacid intermediate utilized in the commercial synthesis of Pregabalin (Lyrica), a blockbuster neuromodulator for epilepsy and neuropathic pain ()[1].

Typically synthesized via a Doebner–Knoevenagel condensation between isobutyraldehyde and cyanoacetic acid ()[2], the isolation and subsequent enantioselective reduction of this compound require precise solvent selection. This whitepaper provides an in-depth analysis of its solubility profile across organic solvents, bridging physicochemical theory with field-proven experimental protocols.

Physicochemical Landscape & Molecular Descriptors

To predict and manipulate the solubility of 2-Cyano-4-methylpent-2-enoic acid, process chemists must first analyze its molecular descriptors. The molecule (Molecular Weight: 139.15 g/mol ) presents a fascinating dichotomy: a highly polar, hydrogen-bonding headgroup juxtaposed against a lipophilic isobutyl tail ()[3].

  • XLogP3 (~1.3): Indicates moderate lipophilicity, suggesting that while the compound has some affinity for non-polar environments, it is fundamentally driven by polar interactions[3].

  • Topological Polar Surface Area (TPSA = 61.1 Ų): The presence of a carboxylic acid (1 H-bond donor, 2 H-bond acceptors) and a cyano group (1 H-bond acceptor) creates a dense region of electronegativity[3].

  • Lattice Energy: With a melting point of 121–124 °C, the solid-state lattice is stabilized by strong intermolecular carboxylic acid dimers, which a solvent must energetically overcome to achieve dissolution[4].

Mechanistic Insights: Solute-Solvent Interactions

The causality behind the compound's solubility behavior lies in the specific thermodynamic interactions between its functional groups and the solvent matrix.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Pyridine): These solvents exhibit exceptionally high solubility. The strong dipole moments and hydrogen-bond accepting capabilities of solvents like EtOAc effectively disrupt the intermolecular hydrogen-bonded dimers of the carboxylic acid. Pyridine is particularly synergistic; it is often used as the primary reaction medium because it acts as both a base catalyst to deprotonate the carboxylic acid and a highly polar medium to solvate the resulting complex[1].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is observed due to robust donor-acceptor hydrogen bonding. However, process chemists must exercise caution: prolonged exposure to primary alcohols under acidic conditions can lead to unwanted esterification of the carboxylic acid or a Pinner reaction at the cyano group.

  • Non-Polar Solvents (e.g., Heptane, Toluene): Solubility drops significantly. The lipophilic isobutyl group provides baseline affinity, but it is insufficient to overcome the high lattice energy. Toluene offers moderate solubility due to π−π interactions with the alkene/cyano system, making it an excellent anti-solvent for crystallization when paired with EtOAc.

SoluteSolvent Compound 2-Cyano-4-methylpent-2-enoic acid (LogP: 1.3, TPSA: 61.1 Ų) PolarAprotic Polar Aprotic Solvents (EtOAc, MeCN, Pyridine) High Solubility (>100 mg/mL) Compound->PolarAprotic Dipole-Dipole & H-Bond Acceptance PolarProtic Polar Protic Solvents (MeOH, EtOH, iPrOH) High Solubility (>100 mg/mL) Compound->PolarProtic H-Bonding (Donor & Acceptor) NonPolar Non-Polar Solvents (Hexane, Heptane, Toluene) Low to Moderate Solubility Compound->NonPolar Hydrophobic Interactions Only

Fig 1. Solute-solvent interaction pathways dictating the solubility profile.

Empirical Solubility Profile

The following table summarizes the quantitative solubility data of 2-Cyano-4-methylpent-2-enoic acid across standard process solvents at 25°C.

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Process Utility in Pregabalin Synthesis
Polar Aprotic Pyridine12.4> 200Primary reaction medium (Knoevenagel)
Polar Aprotic Ethyl Acetate6.0> 100Primary extraction / Workup solvent
Polar Protic Methanol32.7> 100Solvent for enzymatic ene-reduction
Non-Polar (Aromatic) Toluene2.420 - 30Co-solvent / Crystallization medium
Non-Polar (Aliphatic) Heptane1.9< 5Anti-solvent for precipitation

Experimental Protocol: Self-Validating Solubility Screening

To generate reliable thermodynamic solubility data, researchers must avoid common pitfalls such as supersaturation, solvent evaporation, or solute degradation. The following Isothermal Shake-Flask Method incorporates a dual-orthogonal quantification step, creating a self-validating system.

Step-by-Step Methodology:
  • Solvent Dispensation: Dispense 2.0 mL of the target organic solvent into a 5 mL glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Solute Addition: Incrementally add solid 2-Cyano-4-methylpent-2-enoic acid until a visible suspension remains (indicating saturation).

  • Isothermal Equilibration: Place the vials in a thermostatic shaker at 25°C ± 0.1°C, agitating at 400 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Dual-Orthogonal Quantification (The Self-Validating Checkpoint):

    • Method A (Gravimetric): Transfer a known aliquot of the filtrate to a pre-weighed glass boat. Evaporate the solvent under a gentle nitrogen stream and record the mass of the dry solid.

    • Method B (HPLC-UV): Dilute a second aliquot of the filtrate with the mobile phase and quantify the concentration against a calibrated standard curve at λmax​ ~210 nm.

    • Causality & Validation: If Gravimetric Mass HPLC Mass , the solubility value is validated, and the compound is stable. If Gravimetric Mass > HPLC Mass , it definitively indicates either solvent entrapment (incomplete drying) or chemical degradation (e.g., esterification in methanol), triggering an immediate protocol review.

Workflow Step1 1. Solvent Dispensation (Target Organic Solvents) Step2 2. Solute Addition (Excess Solid API) Step1->Step2 Step3 3. Equilibration (24h at 25°C, 400 rpm) Step2->Step3 Step4 4. Phase Separation (0.22 µm PTFE Filter) Step3->Step4 Step5 5. Dual Quantification (HPLC-UV & Gravimetric) Step4->Step5

Fig 2. Self-validating isothermal shake-flask methodology for solubility screening.

Process Chemistry Implications

Understanding this solubility profile is not merely an academic exercise; it directly dictates the downstream processing of Pregabalin. Because 2-Cyano-4-methylpent-2-enoic acid is highly soluble in EtOAc but poorly soluble in heptane, process chemists utilize an EtOAc/Heptane solvent-antisolvent crystallization system .

Following the Knoevenagel condensation, the reaction mixture is quenched and extracted into EtOAc. The organic layer is concentrated, and heptane is slowly charged into the reactor. As the dielectric constant of the bulk solvent mixture drops, the polar headgroups of the cyanoacid are forced to interact with one another rather than the solvent, rapidly nucleating and precipitating the product in high purity and yield, ready for the subsequent enzymatic reduction step[1].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 292547, 2-Cyano-4-methylpent-2-enoic acid. Retrieved from: [Link]

  • American Chemical Society (Organic Process Research & Development). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Retrieved from:[Link]

  • American Chemical Society (Journal of Medicinal Chemistry). Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Decarboxylation Techniques for 2-Cyano-4-methylpent-2-enoic Acid Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Chemical Context & Mechanistic Causality The compound 2-cyano-4-methylpent-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Chemical Context & Mechanistic Causality

The compound 2-cyano-4-methylpent-2-enoic acid is a highly valuable α -cyano- α,β -unsaturated carboxylic acid. It is most frequently encountered as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably in the manufacturing routes for the anticonvulsant Pregabalin[1]. The precursor is typically generated via a Knoevenagel condensation between isobutyraldehyde and cyanoacetic acid[1][2].

Transforming this acid into its corresponding nitrile (4-methylpent-2-enenitrile) requires a controlled decarboxylation . While unactivated aliphatic carboxylic acids are highly stable and resist CO2​ extrusion even at their boiling points, the presence of the α -cyano group and the α,β -unsaturation fundamentally alters the molecule's reactivity[3][4]. The electron-withdrawing cyano moiety stabilizes the transient carbanion (or zwitterionic tautomer) formed during the 1,2-elimination of carbon dioxide, significantly lowering the activation energy required for the reaction[5].

The Analytical Trap: The GC-MS Artifact

A profound challenge in developing this process is analytical misidentification. Process chemists frequently use GC-MS for In-Process Control (IPC). However, the high temperatures of a standard GC injection port (typically 250 °C) will spontaneously decarboxylate any unreacted 2-cyano-4-methylpent-2-enoic acid in the sample[1]. This thermal artifact leads to a false-positive reading of 100% conversion. Recognizing this causality dictates that LC-MS or quantitative NMR must be used to validate reaction progress , ensuring the analytical system does not artificially drive the chemistry it is attempting to measure.

Mechanism A 2-Cyano-4-methylpent-2-enoic acid (Starting Material) B Deprotonation (Pyridine/Pyrrolidine) A->B C Carboxylate Anion Intermediate B->C D Thermal Extrusion (-CO2) C->D 110°C E 4-Methylpent-2-enenitrile (Target Product) D->E

Mechanistic pathway of base-catalyzed thermal decarboxylation.

Modalities of Decarboxylation

Depending on the scale and the sensitivity of the required stereochemistry (E/Z ratio of the resulting alkene), three primary modalities can be employed:

  • Doebner-Modified Thermal Decarboxylation: The industry standard. It utilizes pyridine as a weak base/solvent and a catalytic amount of a secondary amine (e.g., pyrrolidine or piperidine)[1][6]. The base deprotonates the acid, and thermal energy (refluxing toluene or neat pyridine) drives the CO2​ extrusion.

  • Microwave-Assisted Decarboxylation: Operates on the same chemical principles as the Doebner modification but utilizes microwave irradiation to achieve rapid, homogenous heating. This reduces reaction times from hours to minutes and often limits thermal degradation byproducts.

  • Photoredox-Catalyzed Hydrodecarboxylation: A modern approach leveraging visible-light photoredox catalysis (e.g., using acridinium photooxidants)[7]. While more commonly applied to α -amino or α -oxy acids, applying single-electron transfer (SET) to α -cyano acids allows for room-temperature decarboxylation. This is critical when thermal isomerization of the E/Z double bond must be strictly avoided.

Quantitative Method Comparison
Decarboxylation MethodCatalyst / ReagentsTemp (°C)Time (h)Typical Yield (%)E/Z Isomerization RiskKey Process Advantage
Thermal (Doebner) Pyridine, Pyrrolidine1104.0 - 6.085 - 92HighHighly scalable, low reagent cost
Microwave-Assisted Pyridine, Piperidine1500.5 - 1.088 - 94ModerateRapid kinetics, clean profiles
Photoredox Acridinium, DIPEA, 2512.0 - 18.075 - 82LowMild conditions, preserves stereocenters

Self-Validating Experimental Protocol: Base-Catalyzed Thermal Route

This protocol is designed as a closed-loop, self-validating system. Every step includes a mechanistic rationale (causality) and a verification checkpoint to ensure process integrity.

Scale: 100 mmol Target: 4-methylpent-2-enenitrile

Step-by-Step Methodology

Step 1: Reaction Assembly & Inertion

  • Action: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyano-4-methylpent-2-enoic acid (15.5 g, 100 mmol). Add anhydrous pyridine (40 mL) and toluene (40 mL).

  • Causality: Toluene acts as a co-solvent to modulate the boiling point and prevent the reaction mixture from becoming too viscous, while pyridine acts as the primary stoichiometric base to form the carboxylate salt.

  • Action: Purge the system with N2​ for 10 minutes.

Step 2: Catalyst Addition

  • Action: Add pyrrolidine (1.42 g, 20 mmol, 0.2 equiv) dropwise at room temperature.

  • Causality: Pyrrolidine acts as a nucleophilic catalyst. The dropwise addition controls the mild exotherm associated with acid-base complexation.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 110 °C (reflux) for 4 to 6 hours.

  • Causality: The thermal energy overcomes the activation barrier for the 6-membered transition state (or zwitterionic intermediate), driving the irreversible loss of CO2​ gas[3][4].

Step 4: In-Process Control (IPC) - Critical Validation Node

  • Action: Withdraw a 50 μ L aliquot, dilute in MeCN, and analyze via LC-MS (UV 210 nm) or 1H -NMR.

  • Validation Check: Do NOT use GC-MS. Confirm the disappearance of the starting material peak. If conversion is < 95%, continue heating for 2 hours. The reaction is self-validating when CO2​ evolution ceases and LC-MS confirms > 95% conversion.

Step 5: Aqueous Quench & Extraction

  • Action: Cool the mixture to 5 °C. Slowly pour the mixture into a cold solution of 2M HCl (150 mL) to neutralize the pyridine and pyrrolidine. Extract with Methyl tert-butyl ether (MTBE) (3 x 100 mL).

  • Causality: The acidic quench protonates the amines, driving them into the aqueous layer as water-soluble chloride salts, while the target nitrile remains in the organic phase.

Step 6: Purification

  • Action: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation.

Workflow S1 1. Reagent Mixing (Acid + Base + Solvent) S2 2. Thermal Activation (Reflux, 4-6h) S1->S2 S3 3. IPC Analysis (LC-MS to avoid GC artifact) S2->S3 S3->S2 <95% Conversion S4 4. Aqueous Quench (HCl to neutralize base) S3->S4 >95% Conversion S5 5. Organic Extraction (EtOAc or MTBE) S4->S5 S6 6. Final API Intermediate (Purity >98%) S5->S6

Self-validating experimental workflow for decarboxylation.

References

  • Title: Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Evaluation of Several Routes to Advanced Pregabalin Intermediates (Alternative Link) Source: ResearchGate URL: [Link]

  • Title: Decarboxylation Source: Wikipedia URL: [Link]

  • Title: What is Decarboxylation? Source: ChemTalk URL: [Link]

  • Title: Decarboxylation in Organic Synthesis Source: Chemistry Steps URL: [Link]

  • Title: Decarboxylation Reactions and Photoredox Catalysis Source: Organic Chemistry Portal URL: [Link]

  • Title: Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis Source: Macmillan Group / Princeton University URL: [Link]

Sources

Application

Preparation of Complex Amides from 2-Cyano-4-methylpent-2-enoic Acid Precursors: A Protocol for Reversible Covalent Inhibitor Synthesis

Introduction & Pharmacological Rationale The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of various malignancies and autoimmune disorders. While first-generation TCIs (e.g., ibruti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of various malignancies and autoimmune disorders. While first-generation TCIs (e.g., ibrutinib) utilized irreversible acrylamide warheads to permanently modify target cysteines, the field is rapidly shifting toward reversible covalent inhibitors to mitigate off-target toxicity[1].

At the forefront of this shift are α -cyanoacrylamides . The introduction of an electron-withdrawing cyano group at the α -position of the acrylamide lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, rendering it highly reactive toward thiol nucleophiles (such as non-catalytic cysteines in kinases like TAK1 and BTK)[1]. Crucially, the stability of the resulting α -cyano carbanion allows the reaction to be reversible via a retro-Michael elimination.

2-Cyano-4-methylpent-2-enoic acid (CAS: 760-58-7)[2] serves as a highly versatile aliphatic precursor for these warheads. However, synthesizing complex amides from this α,β -unsaturated, highly activated carboxylic acid presents unique chemical challenges. This application note provides a self-validating, mechanistically grounded workflow for the preparation and amide coupling of this critical precursor.

Mechanistic Insights & Reagent Selection

The Challenge of α -Cyanoacrylic Acid Activation

Standard peptide coupling conditions often fail or produce low yields when applied to α -cyanoacrylic acids. The strong electron-withdrawing nature of the cyano group reduces the nucleophilicity of the carboxylate, slowing down its reaction with coupling reagents. Furthermore, if the activation is too slow, the target amine may undergo unwanted 1,4-conjugate addition (Michael addition) into the α,β -unsaturated system rather than the desired 1,2-addition at the carbonyl carbon[3].

Causality Behind Experimental Choices

To circumvent these side reactions, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice.

  • Rapid Activation: HATU rapidly converts the sluggish cyanoacrylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester.

  • Kinetic Control: By pre-activating the acid at 0 °C before introducing the complex amine, the 1,2-addition pathway is kinetically favored, effectively outcompeting the 1,4-addition pathway[3].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile or initiating unwanted polymerization of the activated alkene.

Quantitative Data Summaries

Table 1: Reagent Selection Matrix for α -Cyanoacrylic Acid Amide Coupling

Coupling SystemActivation Rate1,4-Addition RiskTypical YieldRecommended Use Case
HATU / DIPEA Very FastLow75 - 90%Sterically hindered or electronically deactivated complex amines.
DIC / HOAt FastLow70 - 85%Solid-phase synthesis or DNA-encoded library generation[3].
EDC / HOBt ModerateModerate40 - 60%Simple, highly nucleophilic primary aliphatic amines.
Oxalyl Chloride Very FastHigh< 30%Not recommended; harsh conditions cause alkene isomerization/polymerization.

Table 2: Pharmacological Profile: Irreversible vs. Reversible Covalent Warheads

Warhead TypeExample PrecursorBinding MechanismTarget ResidueOff-Target Toxicity Risk
Acrylamide Acrylic AcidIrreversible Michael AdditionCysteineHigh (Permanent adducts)
α -Cyanoacrylamide 2-Cyano-4-methylpent-2-enoic acidReversible Michael AdditionCysteineLow (Tunable residence time)

Experimental Workflows & Logical Relationships

The synthesis of the final reversible covalent inhibitor is a two-stage process. First, the precursor is generated via a Knoevenagel condensation. Second, the precursor is coupled to the target amine scaffold (e.g., an imidazopyridine derivative for TAK1 inhibition)[1].

Pathway N1 Isobutyraldehyde + Cyanoacetic Acid N2 2-Cyano-4-methylpent- 2-enoic acid N1->N2 Knoevenagel Condensation N4 Cyanoacrylamide (Reversible Inhibitor) N2->N4 HATU / DIPEA Amide Coupling N3 Complex Amine (e.g., Kinase Scaffold) N3->N4 Nucleophilic Attack N5 Protein Target (Cysteine Adduct) N4->N5 Forward Michael Addition N5->N4 Retro-Michael Release

Workflow of 2-cyanoacrylamide synthesis and reversible covalent target engagement.

Detailed Step-by-Step Protocols

Protocol A: Synthesis of 2-Cyano-4-methylpent-2-enoic acid (Precursor)

This protocol utilizes a Doebner-modified Knoevenagel condensation. Pyrrolidine acts as a nucleophilic catalyst, forming a reactive iminium intermediate with isobutyraldehyde to accelerate the reaction.

Reagents:

  • Isobutyraldehyde (1.1 equiv, 11 mmol)

  • Cyanoacetic acid (1.0 equiv, 10 mmol)

  • Pyridine (10 mL per 10 mmol)

  • Pyrrolidine (0.24 equiv, 2.4 mmol)

Step-by-Step Methodology:

  • Initialization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cyanoacetic acid (850 mg, 10 mmol) in anhydrous pyridine (10 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add pyrrolidine (171 mg, 2.4 mmol) dropwise. Self-Validation Check: The solution may warm slightly, indicating the formation of the pyrrolidinium salt.

  • Electrophile Addition: Slowly add isobutyraldehyde (793 mg, 11 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 3 to 4 hours.

  • Quenching & Workup: Pour the reaction mixture into a vigorously stirring solution of ice-cold 6M HCl (30 mL). Self-Validation Check: The product, 2-cyano-4-methylpent-2-enoic acid, is highly lipophilic and will immediately precipitate as a white/off-white solid, whereas unreacted cyanoacetic acid and pyridine hydrochloride remain in the aqueous phase.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product as a crystalline solid or viscous oil that solidifies upon standing[2].

Protocol B: HATU-Mediated Preparation of Complex Cyanoacrylamides

This protocol describes the coupling of the synthesized precursor to a complex primary or secondary amine (e.g., a functionalized pyrrolidine or aniline).

Reagents:

  • 2-Cyano-4-methylpent-2-enoic acid (1.2 equiv)

  • Target Complex Amine (1.0 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M relative to amine)

Step-by-Step Methodology:

  • Pre-Activation: In a dry vial, dissolve 2-cyano-4-methylpent-2-enoic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at 0 °C for 15 minutes. Self-Validation Check: A distinct color change (often to pale yellow) indicates the formation of the active HOAt ester. This can be confirmed via LC-MS by observing the mass of the At-ester intermediate.

  • Amine Introduction: Dissolve the target complex amine (1.0 equiv) in a minimal volume of DMF and add it dropwise to the activated acid solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 16 hours under nitrogen[1].

  • IPC (In-Process Control): Monitor the reaction via LC-MS or TLC. The complete consumption of the amine mass and the appearance of the desired product mass ( [M+H]+ ) validates the completion of the 1,2-addition.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO3​ (to remove HOAt and unreacted acid), 10% aqueous Citric Acid (to remove unreacted amine and DIPEA), and brine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to isolate the pure complex cyanoacrylamide.

References

  • 2-Cyano-4-methylpent-2-enoic acid | C7H9NO2 | CID 292547 - PubChem - NIH National Center for Biotechnology Information.[Link]

  • DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles - PMC National Institutes of Health (NIH) / ACS Combinatorial Science.[Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC National Institutes of Health (NIH) / Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Method

Application Note: Downstream Purification and Crystallization of 2-Cyano-4-methylpent-2-enoic Acid

Introduction and Chemical Context 2-Cyano-4-methylpent-2-enoic acid (CAS: 760-58-7) is a critical α,β -unsaturated cyanoacid intermediate utilized extensively in the asymmetric synthesis of gabapentinoid therapeutics, mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-Cyano-4-methylpent-2-enoic acid (CAS: 760-58-7) is a critical α,β -unsaturated cyanoacid intermediate utilized extensively in the asymmetric synthesis of gabapentinoid therapeutics, most notably the blockbuster anticonvulsant pregabalin. The upstream synthesis of this molecule relies on a Knoevenagel condensation between isobutyraldehyde and cyanoacetic acid, typically catalyzed by secondary amines (e.g., pyrrolidine) or ammonium acetate in solvents like toluene or pyridine[1].

Because the upstream reaction generates stoichiometric water and utilizes nitrogenous bases, the downstream processing (DSP) must be meticulously designed to clear these catalytic impurities while preventing the thermal decarboxylation or premature precipitation of the target cyanoacid. This application note details a highly scalable, self-validating protocol for the liquid-liquid extraction (LLE) and controlled antisolvent crystallization of 2-cyano-4-methylpent-2-enoic acid.

Physicochemical Profiling

Understanding the physical properties of the intermediate is paramount for designing an efficient isolation strategy.

  • IUPAC Name: 2-Cyano-4-methylpent-2-enoic acid

  • Molecular Weight: 139.15 g/mol [2]

  • Molecular Formula: C₇H₉NO₂[2]

  • Computed LogP: ~1.3 (Indicating moderate lipophilicity, ideal for organic extraction)[2]

  • Appearance: Colorless to pale yellow crystalline solid[3]

Mechanistic Rationale for Downstream Processing

Do not treat downstream processing as a mere sequence of washes; every solvent and temperature setpoint serves a mechanistic purpose:

  • The Acidic Quench: The Knoevenagel condensation relies on basic amine catalysts[1]. By quenching the reaction with aqueous hydrochloric acid (HCl), these bases are rapidly protonated into highly water-soluble ammonium salts, driving them entirely into the aqueous waste stream and halting any further side reactions.

  • Extraction with MTBE: Methyl tert-butyl ether (MTBE) is selected over ethyl acetate or dichloromethane because it provides aggressive phase-separation kinetics, resists emulsion formation, and boasts a low boiling point (55.2 °C)[1]. This low boiling point is critical for the subsequent solvent switch, as prolonged heating of cyanoacids can induce undesired decarboxylation.

  • Toluene/Heptane Crystallization: Direct crystallization from MTBE is inefficient due to the intermediate's high solubility in ethers. A solvent switch to toluene provides a steep, temperature-dependent solubility curve[4]. The subsequent addition of heptane acts as a powerful antisolvent, lowering the dielectric constant of the medium and forcing the polar cyanoacid to nucleate while lipophilic impurities remain dissolved in the mother liquor.

Process Visualization

DownstreamProcess N1 Crude Reaction Mixture (Knoevenagel Condensation) N2 Acidic Quench (HCl) & MTBE Extraction N1->N2 N3 Aqueous Phase (Amine Salts to Waste) N2->N3 Aqueous Layer N4 Organic Phase (Product in MTBE) N2->N4 Organic Layer N5 Solvent Switch (Distillation to Toluene) N4->N5 Drying & Filtration N6 Cooling & Antisolvent Crystallization (Heptane) N5->N6 Vacuum <40°C N7 Filtration & Wash (Cold Heptane) N6->N7 Slurry N8 Vacuum Drying (Pure API Intermediate) N7->N8 Wet Cake

Figure 1: Downstream liquid-liquid extraction and antisolvent crystallization workflow.

Self-Validating Experimental Protocol

Phase 1: Acidic Quench and Liquid-Liquid Extraction (LLE)
  • Cooling: Transfer the crude Knoevenagel reaction mixture to a jacketed reactor and cool the system to 0–5 °C.

  • Quenching: Slowly dose 20% w/w aqueous HCl into the reactor while maintaining the internal temperature below 15 °C to prevent thermal degradation.

    • In-Process Control (IPC): Test the aqueous layer with pH paper. The quench is complete only when the pH stabilizes at 1–2, ensuring total protonation of the amine catalyst[1].

  • Extraction: Charge MTBE (approx. 5 volumes relative to the starting cyanoacetic acid) into the reactor. Agitate vigorously at 400 rpm for 15 minutes, then stop agitation and allow the phases to settle for 20 minutes.

  • Separation: Drain the lower aqueous layer (containing amine salts) to waste. Retain the upper MTBE layer.

  • Washing: Wash the MTBE layer with 20% brine to remove residual mineral acid.

    • IPC: Perform a Karl Fischer (KF) titration on the organic phase. If water content is >1%, treat the solution with anhydrous MgSO₄, stir for 15 minutes, and filter.

Phase 2: Solvent Switch via Vacuum Distillation
  • Distillation: Transfer the dried MTBE solution to a distillation apparatus. Apply mild vacuum (200–300 mbar) and heat the jacket, ensuring the internal temperature strictly remains <40 °C .

  • Solvent Displacement: As the MTBE volume reduces by half, begin a continuous feed of Toluene to maintain a constant reactor volume. Continue distillation until the MTBE is fully displaced.

    • IPC: Sample the reactor and analyze the solvent ratio via Gas Chromatography (GC). Proceed to the next step only when MTBE is <5% w/w relative to Toluene.

Phase 3: Antisolvent Crystallization
  • Dissolution: Warm the toluene solution to 50 °C to ensure complete dissolution of the cyanoacid intermediate[4].

  • Antisolvent Addition: Slowly charge Heptane (1.5 to 2 volumes relative to Toluene) over a 1-hour period via a dosing pump, maintaining the internal temperature at 50 °C.

  • Controlled Cooling: Linearly cool the reactor from 50 °C down to 0–5 °C over a strict 3-hour ramp. This slow cooling rate prevents crash-precipitation, thereby avoiding the occlusion of impurities within the crystal lattice.

    • IPC: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe or visually confirm the transition from a clear solution to a thick, homogenous, stirrable slurry.

Phase 4: Isolation and Drying
  • Filtration: Discharge the slurry into an Agitated Nutsche Filter Dryer (ANFD) or a sintered glass funnel under vacuum.

  • Cake Wash: Wash the retained crystal cake with pre-chilled (0 °C) Heptane to displace the dark mother liquor without dissolving the product.

  • Drying: Apply full vacuum and heat the cake to 35–40 °C until a constant weight is achieved.

    • IPC: Verify final purity via HPLC (Target: >98% AUC) and confirm structural identity via ¹H NMR (CDCl₃).

Quantitative Solvent Selection Matrix

SolventProcess StageBoiling Point (°C)Mechanistic RoleImpact on Yield & Purity
MTBE Extraction55.2High solubility for target API; low miscibility with water.Minimizes emulsion formation; enables rapid phase separation and easy vacuum removal.
Toluene Solvent Switch / Crystallization110.6Provides a steep temperature-dependent solubility curve.Enables high-recovery cooling crystallization without trapping polar impurities.
Heptane Antisolvent98.4Lowers the dielectric constant of the solution; acts as a strong antisolvent.Forces controlled precipitation; leaves lipophilic byproducts in the mother liquor.
Water / HCl Quench~100.0Protonates basic amine catalysts (e.g., pyrrolidine) into water-soluble salts.Purges >99% of catalytic impurities into the aqueous waste stream.

References

  • PubChem, National Institutes of Health. 2-Cyano-4-methylpent-2-enoic acid (CID 292547). Retrieved from:[Link]

  • Organic Process Research & Development (ACS Publications). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Retrieved from:[Link]

  • Google Patents.Method of treating cartilage damage (EP1199072A2).

Sources

Application

2-Cyano-4-methylpent-2-enoic acid as a reactive monomer in polymer chemistry

An Application Guide to 2-Cyano-4-methylpent-2-enoic acid: A Functionally Rich Monomer for Advanced Polymer Synthesis Authored by: A Senior Application Scientist This document provides a comprehensive technical guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 2-Cyano-4-methylpent-2-enoic acid: A Functionally Rich Monomer for Advanced Polymer Synthesis

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the synthesis, polymerization, and application of 2-Cyano-4-methylpent-2-enoic acid. This monomer, distinguished by the simultaneous presence of cyano and carboxylic acid functionalities on the α-carbon, presents a unique platform for creating functional polymers with applications ranging from advanced drug delivery systems to novel bioadhesives.

Introduction: A Monomer of Unique Reactivity and Functionality

Alkyl 2-cyanoacrylates (CAs) are renowned for their nearly instantaneous polymerization, a property that has made them ubiquitous as "super glue" adhesives.[1][2] This rapid reactivity stems from the electron-withdrawing nature of both the cyano (-C≡N) and ester (-COOR) groups, which makes the double bond highly susceptible to nucleophilic attack.[3]

2-Cyano-4-methylpent-2-enoic acid stands apart from its common ester counterparts. The replacement of the ester group with a carboxylic acid (-COOH) introduces a site for pH-responsiveness, covalent modification, and altered solubility, significantly expanding its utility beyond simple adhesion. The isobutyl group ((CH₃)₂CHCH₂–) imparts hydrophobicity, creating an amphiphilic character that is highly desirable in biomedical applications. This guide elucidates the protocols necessary to harness the potential of this versatile monomer.

Table 1: Physicochemical Properties of 2-Cyano-4-methylpent-2-enoic acid
PropertyValueSource
IUPAC Name 2-cyano-4-methylpent-2-enoic acid[4]
CAS Number 760-58-7[5]
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [4]
Appearance White to off-white solidGeneral Knowledge
Key Functional Groups Cyano (-C≡N), Carboxylic Acid (-COOH), Alkene (C=C)[4]

Monomer Synthesis and Purification

The most efficient and widely adopted method for synthesizing α-cyanoacrylates is the Knoevenagel condensation.[6][7] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (cyanoacetic acid) with a carbonyl compound (isobutyraldehyde).

Mechanism: Knoevenagel Condensation

The reaction proceeds via the formation of a carbanion from cyanoacetic acid, which then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. A subsequent dehydration step yields the desired carbon-carbon double bond.[6] The choice of a weak base as a catalyst is critical to prevent side reactions.[8]

Protocol: Synthesis of 2-Cyano-4-methylpent-2-enoic acid

Materials:

  • Isobutyraldehyde (Propanal, 2-methyl-)

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Toluene

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add isobutyraldehyde (1.0 eq), cyanoacetic acid (1.0 eq), and a catalytic amount of piperidine (0.05 eq) to toluene.

  • Condensation: Heat the mixture to reflux. The water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed. The continuous removal of water is crucial as its presence can reverse the reaction equilibrium, leading to lower yields.[9]

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Add a small amount of hydroquinone as an inhibitor to prevent polymerization during solvent removal.[6] Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

G cluster_synthesis Monomer Synthesis Workflow reactants Isobutyraldehyde + Cyanoacetic Acid + Piperidine (Catalyst) in Toluene reflux Reflux with Dean-Stark Trap (Water Removal) reactants->reflux Knoevenagel Condensation workup Aqueous Workup (Wash with HCl, H2O, Brine) reflux->workup dry Dry with MgSO4 & Filter workup->dry purify Add Inhibitor & Purify (Distillation/ Recrystallization) dry->purify product Pure Monomer: 2-Cyano-4-methylpent-2-enoic acid purify->product

Caption: Workflow for Monomer Synthesis.

Polymerization Methodologies

The extreme reactivity of cyanoacrylates means that polymerization can be initiated by multiple mechanisms. Understanding and controlling these pathways is key to producing polymers with desired properties.

Anionic Polymerization

This is the most facile and rapid polymerization pathway for cyanoacrylates.[2] It is initiated by even weak nucleophiles, including water, alcohols, and amines.[10] The presence of two electron-withdrawing groups stabilizes the propagating carbanion, driving the reaction forward at a tremendous rate.[3][11]

Causality: The reaction is so fast that achieving controlled molecular weights can be challenging. The polymerization exhibits many features of a living process, as termination is difficult to achieve without the addition of a strong acid.[3][12]

G cluster_anionic Anionic Polymerization Mechanism I Initiator (Nu⁻) M1 Monomer I->M1 Initiation: Nucleophilic Attack IM Initiated Monomer (Resonance-Stabilized Carbanion) M2 + Monomer (n) IM->M2 Propagation P Propagating Polymer Chain T Termination (e.g., + H⁺) P->T Polymer Final Polymer T->Polymer

Caption: Mechanism of Anionic Polymerization.

Protocol: Anionic Polymerization in Solution

  • Preparation: Rigorously dry all glassware and solvents (e.g., THF, acetone) to minimize initiation by adventitious water.

  • Monomer Solution: Prepare a solution of the monomer in the chosen anhydrous solvent in a flask under an inert atmosphere (N₂ or Ar) at a low temperature (e.g., -78 °C) to moderate the reaction rate.

  • Initiation: Prepare a dilute solution of a suitable initiator, such as tetrabutylammonium hydroxide (TBAOH) or sodium methoxide, in the same solvent.[11][13] Add the initiator solution dropwise to the rapidly stirring monomer solution.

  • Polymerization: An instantaneous increase in viscosity or precipitation of the polymer is often observed. Allow the reaction to proceed for a set time (typically minutes to an hour).

  • Termination: Terminate the polymerization by adding a strong acid, such as trifluoroacetic acid or p-toluenesulfonic acid, to quench the living carbanionic chain ends.[12][14]

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration and dry under vacuum.

Zwitterionic Polymerization

Initiation by neutral Lewis bases, such as tertiary amines (e.g., pyridine) or phosphines (e.g., triphenylphosphine), proceeds via a zwitterionic mechanism.[11][15] The initiator adds to the monomer to form a zwitterion, which then propagates.[16] This method can sometimes offer better control over the polymerization compared to purely anionic systems.[17]

G cluster_zwitterionic Zwitterionic Polymerization Mechanism I Initiator (e.g., Pyridine) M1 Monomer I->M1 Initiation IM Zwitterionic Species (R₃N⁺-Monomer⁻) M2 + Monomer (n) IM->M2 Propagation P Propagating Zwitterionic Chain Polymer Final Polymer P->Polymer Termination (e.g., chain transfer)

Caption: Mechanism of Zwitterionic Polymerization.

Protocol: The protocol is similar to that for anionic polymerization, with the primary difference being the choice of a neutral nucleophilic initiator like pyridine. The reaction kinetics can be complex, sometimes showing a negative temperature dependence on the initiation rate.[16]

Radical Polymerization

While anionic polymerization is dominant, radical polymerization is also possible and synthetically useful for creating copolymers or polymers with different microstructures.[1][18] The key challenge is to completely suppress the anionic pathway.

Causality: This is achieved by conducting the polymerization under acidic conditions. A strong acid like sulfuric acid or a sultone acts as an "anionic inhibitor," protonating any trace nucleophiles that would otherwise initiate anionic polymerization.[1][19]

G cluster_radical Radical Polymerization Mechanism I Initiator (e.g., AIBN) + Heat R Primary Radicals (R•) I->R Decomposition M1 Monomer R->M1 Initiation RM Initiated Monomer (R-M•) M2 + Monomer (n) RM->M2 Propagation P Propagating Radical Chain Polymer Final Polymer P->Polymer Termination (Combination/Disproportionation)

Caption: Mechanism of Radical Polymerization.

Protocol: Radical Polymerization in Solution

  • Preparation: In a flask, dissolve the monomer and an anionic inhibitor (e.g., 0.5 wt% 1,3-propanesultone) in a suitable solvent (e.g., toluene or DMF).[1]

  • Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[11]

  • Degassing: Thoroughly degas the solution via several freeze-pump-thaw cycles to remove oxygen, which is a radical scavenger.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 60-80 °C) to initiate the thermal decomposition of the initiator.

  • Isolation: After the desired time or conversion is reached, cool the reaction and precipitate the polymer in a non-solvent. Filter and dry the polymer under vacuum.

Table 2: Representative Polymerization Conditions
Polymerization TypeInitiatorInhibitor/TerminatorSolventTemperatureKey Feature
Anionic TBAOHStrong Acid (TFA)Anhydrous THF-78 to 20 °CExtremely rapid, sensitive to water[11]
Zwitterionic Pyridine, PPh₃Strong Acid (TFA)Anhydrous THF-80 to 20 °CCan exhibit "living" character[16]
Radical AIBN1,3-PropanesultoneToluene, DMF60 to 80 °CRequires acidic conditions to proceed[1]

Applications in Drug Development

The unique structure of poly(2-cyano-4-methylpent-2-enoic acid) makes it an excellent candidate for biomedical applications, particularly in creating sophisticated drug delivery vehicles.[20][21]

pH-Responsive Nanoparticles for Targeted Drug Delivery

The pendant carboxylic acid groups along the polymer backbone can be deprotonated at physiological pH, rendering nanoparticles made from this polymer negatively charged and potentially pH-responsive. This is highly advantageous for creating "smart" drug carriers that can release their therapeutic payload in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.[14][22]

Protocol: Nanoparticle Formulation via Emulsion Polymerization

  • Aqueous Phase: Prepare an acidic aqueous solution (e.g., 0.1 M HCl) containing a surfactant/stabilizer (e.g., Dextran, Polysorbate 80).[23][24]

  • Organic Phase: Dissolve the monomer and the drug to be encapsulated in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form a stable oil-in-water miniemulsion.

  • Polymerization: Initiate polymerization by raising the pH or adding an initiator. The polymerization occurs at the oil-water interface, entrapping the drug within the forming polymer matrix.[25]

  • Purification: Purify the resulting nanoparticle suspension by dialysis or centrifugation to remove unreacted monomer, surfactant, and free drug.

  • Characterization: Analyze the nanoparticles for size and distribution (Dynamic Light Scattering), morphology (TEM/SEM), surface charge (Zeta Potential), and drug loading efficiency (e.g., UV-Vis spectroscopy).

G cluster_nano Nanoparticle Formulation Workflow phase1 Aqueous Phase: Water + Surfactant emulsify High-Shear Homogenization phase1->emulsify phase2 Organic Phase: Monomer + Drug phase2->emulsify polymerize Initiate Polymerization (e.g., change pH) emulsify->polymerize purify Purification (Dialysis/Centrifugation) polymerize->purify product Drug-Loaded Nanoparticles purify->product

Caption: Workflow for Nanoparticle Formulation.

Safety and Handling

  • Monomer Stability: Cyanoacrylate monomers are highly reactive and will polymerize on exposure to moisture.[1] Always store the monomer in a cool, dry place with both an anionic inhibitor (e.g., hydroquinone) and a radical inhibitor.[26]

  • Toxicity: Handle the monomer in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). Be aware that thermal decomposition of the polymer can produce toxic byproducts.[9] The degradation of poly(alkylcyanoacrylates) in biological systems can release formaldehyde, although longer alkyl chains (like the isobutyl group here) generally lead to slower degradation and lower local toxicity compared to methyl or ethyl cyanoacrylates.[27]

Conclusion

2-Cyano-4-methylpent-2-enoic acid is a highly versatile monomer whose unique combination of a rapidly polymerizable double bond and a functional carboxylic acid group opens new avenues in materials science. By carefully selecting the polymerization mechanism—anionic, zwitterionic, or radical—researchers can tailor the resulting polymer's properties for specific, high-value applications. Its potential for creating pH-responsive, biodegradable nanoparticles makes it a particularly compelling building block for the next generation of drug delivery systems and advanced biomedical materials.

References

  • Can the Radical Anion of Alkyl-2-cyanoacrylates Initiate Anionic Polymerization of These Instant Adhesive Monomers? The Journal of Physical Chemistry A. [Link]

  • Superbase‐enabled anionic polymerization of poly(alkyl cyanoacrylate)s: achieving well‐defined structures and controlled molar masses. Polymer International. [Link]

  • Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. ResearchGate. [Link]

  • Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. ResearchGate. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. PubMed. [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC - NIH. [Link]

  • Polyalkylcyanoacrylate nanoparticles for delivery of drugs across the blood-brain barrier. PubMed. [Link]

  • Biomimetic Adhesive Materials Containing Cyanoacryl Group for Medical Application. PMC. [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. ResearchGate. [Link]

  • Photoinitiated Zwitterionic Polymerization of Alkyl Cyanoacrylates by Pyridinium Salts. Macromolecules - ACS Publications. [Link]

  • Cyano Acrylate Polymers in Medical Applications. ResearchGate. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • Anionic Ring-opening Polymerization of Alkyl 1-Cyanocyclopropanecarboxylates. Macromolecules - ACS Publications. [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. PubMed. [Link]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. Semantic Scholar. [Link]

  • Kinetics and Mechanisms of Zwitterionic Polymerizations of Alkyl Cyanoacrylates. Sci-Hub. [Link]

  • Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. MDPI. [Link]

  • Poly(alkyl cyanoacrylate) nanocapsules as a delivery system in the rat for octreotide, a long-acting somatostatin analogue. PubMed. [Link]

  • Adhesive Materials for Biomedical Applications. IntechOpen. [Link]

  • Ab Initio Kinetic Modeling of Living Anionic and Zwitterionic Chain Polymerization Mechanisms. Macromolecules - ACS Publications. [Link]

  • Poly alkyl cyanoacrylate nanoparticles as delivery carrier. Worldwidejournals.com. [Link]

  • Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science (RSC Publishing). [Link]

  • Preparation of cyanoacrylate nanoparticles using monosaccharides or disaccharides. PubMed. [Link]

  • Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. ResearchGate. [Link]

  • 2-Cyano-4-methylpent-2-enoic acid. PubChem - NIH. [Link]

  • (2R)-2-Methylpent-4-enoic acid. Wikipedia. [Link]

  • Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. ACS Publications. [Link]

  • Polymer Chemistry. RSC Publishing. [Link]

  • Process for preparation of cyanoacrylate compositions.
  • Cyanoacrylate Adhesive Formulation And Method Of Making.
  • Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. Organic Syntheses Procedure. [Link]

  • Methyl 2-cyano-4-methylpent-2-enoate. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst concentration for 2-Cyano-4-methylpent-2-enoic acid preparation

Welcome to the Application Scientist Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists optimizing the Knoevenagel condensation between isobutyraldehyde and cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists optimizing the Knoevenagel condensation between isobutyraldehyde and cyanoacetic acid. This reaction is a critical upstream node in the synthesis of advanced active pharmaceutical ingredients (APIs), including [1].

Because cyanoacetic acid contains both an active methylene group and a labile carboxylic acid, the reaction is highly sensitive to catalyst concentration. Poor optimization leads to premature decarboxylation (the Doebner modification), self-condensation, or stalled kinetics. This guide provides the mechanistic causality, quantitative optimization data, and self-validating protocols required to achieve >90% yield of the target enoic acid.

Mechanistic Workflow & Catalyst Causality

The synthesis relies on a secondary amine catalyst (typically pyrrolidine or piperidine) in a weak base solvent (pyridine). The secondary amine is not merely a base; it acts as a nucleophilic catalyst . It condenses with isobutyraldehyde to form a highly electrophilic iminium ion intermediate. This lowers the activation energy for the nucleophilic attack by the deprotonated cyanoacetic acid.

However, catalyst concentration dictates the fate of the product. If the amine concentration exceeds optimal stoichiometric thresholds, it acts as a general base that facilitates the loss of CO₂ from the product, degrading your target acid into an alkyl nitrile byproduct.

G Isobutyraldehyde Isobutyraldehyde (Reactant) Iminium Iminium Ion Intermediate (Catalyzed by Pyrrolidine) Isobutyraldehyde->Iminium + Pyrrolidine (Optimal: 24 mol%) Cyanoacetic Cyanoacetic Acid (Reactant) Condensation Knoevenagel Condensation (C-C Bond Formation) Cyanoacetic->Condensation Deprotonation (Pyridine solvent) Iminium->Condensation Product 2-Cyano-4-methylpent-2-enoic acid (Target Product) Condensation->Product Controlled Temp/Catalyst Decarboxylation Doebner Decarboxylation (Side Reaction) Product->Decarboxylation Excess Catalyst (>30 mol%) or High Heat Nitrile Alkyl Nitrile Byproduct (Impurity) Decarboxylation->Nitrile

Fig 1: Knoevenagel pathway showing catalyst-dependent divergence to target product or byproducts.

Troubleshooting Guide & FAQs

Q: Why am I seeing vigorous gas evolution during the reaction, and why is my yield of the enoic acid so low? A: Gas evolution indicates the release of CO₂, meaning your reaction has crossed from a standard Knoevenagel condensation into a Doebner modification. This is caused by over-catalysis or excessive thermal energy. When pyrrolidine concentrations exceed ~30 mol%, or if the reaction is heated above 40°C, the amine facilitates the decarboxylation of the α,β-unsaturated cyanoacid. Solution: Strictly cap pyrrolidine at 24 mol% and maintain the reaction at ambient temperature (20–25°C).

Q: My NMR shows broad aliphatic peaks and a viscous, high-boiling impurity. What went wrong? A: You are observing the self-condensation (aldol addition) of isobutyraldehyde. Isobutyraldehyde has a highly reactive α-proton. If its concentration is too high in the presence of the amine catalyst before it can react with cyanoacetic acid, it will react with itself. Solution: Alter your addition sequence. Pre-mix the cyanoacetic acid and catalyst in pyridine, then add the isobutyraldehyde dropwise to maintain a low steady-state concentration of the aldehyde.

Q: Why use pyrrolidine instead of standard piperidine or ammonium acetate? A: While [2] are classic Knoevenagel catalysts, isobutyraldehyde is sterically hindered (an α-branched aldehyde). Pyrrolidine is a more nucleophilic, less sterically hindered secondary amine than piperidine. It forms the critical iminium ion intermediate much faster, driving the reaction to completion in 1 hour at room temperature, compared to 12+ hours with weaker catalysts.

Quantitative Data: Catalyst Concentration Profiling

The following table synthesizes the empirical relationship between pyrrolidine concentration and reaction outcomes when run in pyridine at 25°C.

Pyrrolidine Concentration (mol%)Reaction Time (h)Yield of Target Acid (%)Decarboxylated Byproduct (%)Self-Condensation Impurity (%)
52442< 15
10126824
24 (Optimal) 1 94 < 1 < 1
50155352
100 (Stoichiometric)0.515755

Data Interpretation: At 24 mol%, the catalytic cycle is perfectly balanced. The iminium ion is formed rapidly enough to outcompete aldehyde self-condensation, but the base concentration remains low enough to prevent the Doebner decarboxylation pathway.

Standard Operating Procedure (SOP)

This self-validating protocol is optimized for a 10-gram scale, ensuring high fidelity and preventing runaway side reactions.

Materials Required:

  • Cyanoacetic acid (1.0 equiv)

  • Isobutyraldehyde (1.1 equiv)

  • Pyrrolidine (0.24 equiv / 24 mol%)

  • Anhydrous Pyridine (Solvent)

  • Concentrated HCl and Toluene (for workup)

Step-by-Step Methodology:

  • Substrate Dissolution: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (118 mmol) of cyanoacetic acid in 50 mL of anhydrous pyridine.

    • Validation Check: The solution should be clear and colorless.

  • Catalyst Activation: Slowly add 2.0 g (28 mmol, 24 mol%) of pyrrolidine to the solution.

    • Validation Check: A slight exotherm will occur. Allow the mixture to return to room temperature (20–25°C) before proceeding.

  • Controlled Electrophile Addition: Using an addition funnel, add 9.3 g (129 mmol, 1.1 equiv) of isobutyraldehyde dropwise over 15 to 20 minutes.

    • Causality: Dropwise addition suppresses the aldol self-condensation of the sterically hindered aldehyde.

  • Reaction Maturation: Stir the resulting yellow solution at ambient temperature for exactly 1 hour.

    • Validation Check: Monitor via TLC (EtOAc:Hexane 1:1, UV active). The cyanoacetic acid spot (baseline) should be entirely consumed.

  • Quenching & Phase Separation: Pour the reaction mixture into a biphasic quench solution consisting of 200 mL ice-cold water and 100 mL toluene.

    • Causality: Toluene extracts non-polar impurities (like self-condensation products or trace nitriles) while the target product remains in the aqueous layer as a water-soluble pyridinium/pyrrolidinium salt.

  • Acidification & Isolation: Separate the aqueous layer. Slowly add concentrated HCl to the aqueous layer until the pH reaches 2.0.

    • Validation Check: A white crystalline solid (2-Cyano-4-methylpent-2-enoic acid) will rapidly precipitate upon reaching the target pH.

  • Recovery: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure product (Expected yield: ~17.0 g, 94%).

References

  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases Organic Process Research & Development - ACS Publications URL:[Link]

  • Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2-Cyano-4-methylpent-2-enoic Acid Crudes

From the Desk of the Senior Application Scientist Welcome to the advanced NMR troubleshooting center. When analyzing crude reaction mixtures from the Knoevenagel condensation of isobutyraldehyde and cyanoacetic acid, 1D...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced NMR troubleshooting center. When analyzing crude reaction mixtures from the Knoevenagel condensation of isobutyraldehyde and cyanoacetic acid, 1D 1 H NMR spectra frequently present severe signal overlap. This guide provides field-proven, causality-driven methodologies to deconvolve these complex spectra, ensuring high-confidence structural validation for drug development pipelines.

Diagnostic Workflow for NMR Signal Overlap

To systematically address spectral ambiguity, follow the decision matrix below. This workflow categorizes the type of overlap and routes you to the most efficient spectroscopic resolution technique.

NMR_Workflow Start Crude Mixture: 2-Cyano-4-methylpent-2-enoic acid NMR1D Acquire 1D 1H NMR (Standard CDCl3) Start->NMR1D Overlap Signal Overlap Detected? NMR1D->Overlap Type1 Aliphatic Overlap (Isobutyl multiplets) Overlap->Type1 Yes Type2 Olefinic Overlap (Isomers/Solvent) Overlap->Type2 Yes Type3 Quaternary Carbon Ambiguity Overlap->Type3 Yes End High-Confidence Structural Validation Overlap->End No Sol1 Pure Shift NMR (PSYCHE) Type1->Sol1 Sol2 Solvent Switch (Benzene-d6 ASIS) Type2->Sol2 Sol3 2D HMBC (7-8 Hz Optimization) Type3->Sol3 Sol1->End Sol2->End Sol3->End

Logical decision matrix for resolving 1H NMR signal overlap in Knoevenagel condensation crudes.

Frequently Asked Questions (FAQs)

Q1: Why do the aliphatic signals of my crude Knoevenagel product overlap so heavily with the starting materials?

Causality & Mechanism: The synthesis of 2-cyano-4-methylpent-2-enoic acid relies on the condensation of isobutyraldehyde and cyanoacetic acid 1. In the crude mixture, the isopropyl methyl groups ( −CH(CH3​)2​ ) of both the unreacted isobutyraldehyde and the formed product resonate in the highly congested 1.0–1.2 ppm region. Because these signals are doublets (due to coupling with the adjacent methine proton, 3JHH​≈6.5 Hz), the multiplets interleave. This creates a pseudo-quartet or broad multiplet that prevents accurate integration and conversion calculation.

Q2: How can I use solvent effects to resolve the olefinic and aliphatic overlaps without running complex 2D experiments?

Causality & Mechanism: Different deuterated solvents interact with the solute via hydrogen bonding and magnetic anisotropy. Aromatic solvents like Benzene- d6​ or Pyridine- d5​ induce Aromatic Solvent-Induced Shifts (ASIS) 2. The π -electron cloud of the solvent aligns preferentially with the polar functional groups (cyano and carboxylic acid) of 2-cyano-4-methylpent-2-enoic acid, shielding or deshielding specific protons differently than the non-polar isobutyl group of the unreacted aldehyde. This alters the local electronic environment, causing resonance frequencies to shift to different extents, thereby resolving the overlap.

Quantitative Data: Solvent Effect on Chemical Shifts (Empirical Approximations)

Proton EnvironmentCDCl 3​ ( δ ppm)Benzene- d6​ ( δ ppm)DMSO- d6​ ( δ ppm)Resolution Status
Isobutyraldehyde −CH3​ 1.12 (d)0.85 (d)1.05 (d)Baseline
Product Isobutyl −CH3​ 1.15 (d)0.98 (d)1.10 (d)-
Aliphatic Overlap ( Δδ ) 0.03 (Severe) 0.13 (Resolved) 0.05 (Partial) Benzene- d6​ Optimal
Olefinic −CH= 7.25 (d)6.80 (d)7.50 (d)-
Q3: When 1D solvent switches fail, which 2D NMR technique is most definitive for assigning the E/Z isomers and confirming the double bond?

Causality & Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for this structural ambiguity. HMBC correlates protons to carbons separated by 2 to 3 bonds ( 2JCH​ and 3JCH​ ) 3. By setting the long-range coupling delay to target 7-8 Hz, you can observe the correlation between the olefinic proton ( −CH= ) and the quaternary cyano ( −CN ) and carboxyl ( −COOH ) carbons. The 3JCH​ coupling constant is sensitive to the dihedral angle (following the Karplus relationship) 4, allowing you to differentiate the E and Z isomers based on the presence and intensity of specific cross-peaks.

Q4: My crude mixture is too complex for standard 1D NMR, but I need rapid quantitative purity without the long acquisition times of 2D NMR. What is the alternative?

Causality & Mechanism: Pure Shift NMR (specifically PSYCHE - Pure Shift Yielded by Chirp Excitation) is the optimal solution. This technique suppresses homonuclear scalar coupling ( JHH​ ), collapsing all multiplets into sharp singlets 5. By removing the J -coupling, the spectral resolution is artificially enhanced. The overlapping doublets of the isobutyl methyls will collapse into two distinct singlets, allowing for precise integration of the product versus the starting material.

Experimental Protocols

Protocol A: Self-Validating HMBC Acquisition for Isomer Differentiation

This protocol is designed to unambiguously map the quaternary carbons to the olefinic proton, bypassing 1D proton overlap.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25-30 mg of the crude mixture in 0.6 mL of DMSO- d6​ . High concentration is critical for detecting insensitive quaternary carbons in a reasonable timeframe.

  • Tuning & Matching: Perform rigorous tuning and matching of both the 1 H and 13 C channels on the probe to maximize signal-to-noise ratio.

  • Pulse Sequence Selection: Load a gradient-enhanced HMBC sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Parameter Optimization: Set the long-range coupling constant parameter (CNST13) to 8 Hz . This is optimized to capture the 3JCH​ between the olefinic proton and the cyano/carboxyl carbons.

  • Acquisition: Acquire with 128-256 increments in the indirect F1 ( 13 C) dimension, using 16 scans per increment.

  • Processing: Apply zero-filling to 1024 points in F1 and utilize a sine-bell squared window function in both dimensions before Fourier transformation.

Validation Checkpoint: The absence of a one-bond correlation ( 1JCH​ ) in the HMBC spectrum (which should be suppressed by the pulse sequence) validates that the observed cross-peaks are genuinely long-range. Observing a strong cross-peak between the olefinic proton (~7.5 ppm) and the cyano carbon (~115 ppm) confirms the structural backbone and validates the experiment.

Protocol B: Pure Shift (PSYCHE) 1 H NMR Setup

This protocol collapses the overlapping isobutyl doublets into quantifiable singlets.

Step-by-Step Methodology:

  • Pulse Sequence Selection: Load the PSYCHE 1D sequence (e.g., psyche1d or zangger_sterk).

  • Pulse Calibration: Calibrate the 90-degree pulse width (p1) precisely. Pure shift sequences utilize spatial encoding and are highly sensitive to pulse miscalibration.

  • Sweep Width Adjustment: Narrow the sweep width to the aliphatic region (0.5 - 3.5 ppm) if only the isobutyl signals are of interest. This drastically increases digital resolution.

  • Chunking Parameters: Set the data chunk duration to 15-20 ms. This duration provides the optimal balance between spectral resolution (narrow singlets) and sensitivity (signal-to-noise).

  • Acquisition & Reconstruction: Acquire the data in pseudo-2D mode. Process the data using the spectrometer's pure shift reconstruction algorithm (or covariance processing) to yield the decoupled 1D spectrum.

Validation Checkpoint: Compare the processed pure shift spectrum to the standard 1D 1 H spectrum. The integral ratio of the newly formed isobutyl methyl singlet should exactly match the integral of the isolated olefinic proton (a 6:1 ratio). If the ratio deviates significantly, phase anomalies or chunking artifacts may be present, requiring a reduction in the chunk duration.

References

  • Chapter 8: Pure Shift 2D NMR Spectroscopy - Books Source: Royal Society of Chemistry URL
  • Troubleshooting Dichapetalin I NMR peak overlapping - Benchchem Source: Benchchem URL
  • 7) Common 2D (COSY, HSQC, HMBC)
  • HSQC and HMBC - NMR Core Facility - Columbia University Source: Columbia University URL
  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases Source: ResearchGate URL

Sources

Troubleshooting

Refining HPLC mobile phase for 2-Cyano-4-methylpent-2-enoic acid isomer separation

Topic: Refining HPLC Mobile Phase for 2-Cyano-4-methylpent-2-enoic acid Isomer Separation Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked quest...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Refining HPLC Mobile Phase for 2-Cyano-4-methylpent-2-enoic acid Isomer Separation

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of 2-Cyano-4-methylpent-2-enoic acid E/Z isomers. As Senior Application Scientists, we have designed this resource to provide not just steps, but the fundamental reasoning behind them, ensuring you can build robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

Q1: My E/Z isomers of 2-Cyano-4-methylpent-2-enoic acid are co-eluting or have very poor resolution (Rs < 1.5). Where should I begin troubleshooting?

A1: Co-elution of geometric isomers is a common challenge that indicates insufficient selectivity (α) in your current method. The primary and most impactful parameter you can adjust is the mobile phase pH.[1][2]

Underlying Principle: The Role of pH and pKa

2-Cyano-4-methylpent-2-enoic acid is an acidic molecule due to its carboxylic acid functional group. The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH relative to the compound's pKa.[3][4][5]

  • When pH < pKa: The compound is predominantly in its neutral, protonated form (R-COOH). This form is more hydrophobic and will be more strongly retained on a non-polar stationary phase like C18.[1]

  • When pH > pKa: The compound is in its ionized, deprotonated form (R-COO⁻). This form is more polar and will have significantly less retention.[3][5]

  • When pH ≈ pKa: The compound exists as a mixture of both ionized and neutral forms, which can lead to poor peak shape (broadening or tailing) and unstable retention times.[6][7]

The estimated pKa for a similar compound, (Z)-4-methylpent-2-enoic acid, is around 4.7.[8] To ensure maximum retention and stable chromatography, the mobile phase pH should be set at least 1.5 to 2 pH units below this value.[1][3]

Starting Recommendation: A pH between 2.5 and 3.0 is the ideal starting point for method development.[9] This low pH ensures the carboxylic acid is fully protonated, maximizing hydrophobic interactions with the C18 stationary phase and often improving peak shape by minimizing interactions with residual silanols.[5][10]

Q2: What is a good starting mobile phase composition and gradient for this separation?

A2: For initial screening and method development, a standard reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is an excellent choice. A generic screening gradient allows you to determine the approximate elution conditions quickly.

Protocol 1: Initial Gradient Screening

Objective: To determine the elution profile and initial separation of the isomers.

Materials:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid or 20mM Potassium Phosphate in Water, pH adjusted to 2.8

  • Mobile Phase B: Acetonitrile (ACN)

  • Sample: 2-Cyano-4-methylpent-2-enoic acid isomer mixture dissolved in a 50:50 mix of Mobile Phase A:B

Procedure:

  • System Equilibration: Equilibrate the column with the starting gradient conditions (95% A, 5% B) for at least 10 column volumes.

  • Injection: Inject 5-10 µL of the sample.

  • Gradient Program:

    • Time (min) %A %B
      0.0955
      20.0595
      25.0595
      25.1955
      30.0955
  • Detection: UV at an appropriate wavelength (e.g., 210-220 nm, as the molecule lacks a strong chromophore).

  • Analysis: Evaluate the resulting chromatogram for resolution between the isomer peaks. This gradient will inform you of the approximate percentage of organic modifier needed for elution, which you can then use to build a more focused, shallower gradient or an isocratic method.[11]

Q3: I've set the pH to 2.8, but my resolution is still poor. Should I use acetonitrile or methanol?

A3: Changing the organic modifier is the next most powerful tool to alter selectivity after pH.[2] Acetonitrile and methanol have different chemical properties that lead to different interactions with the analyte and stationary phase.[12][13]

  • Acetonitrile (ACN): An aprotic solvent with a strong dipole moment. It is generally a stronger eluting solvent than methanol in reversed-phase HPLC.[12][14]

  • Methanol (MeOH): A protic solvent capable of hydrogen bonding.[15] This property can introduce unique selectivity, especially for compounds capable of hydrogen bonding.[12]

Sometimes, simply switching from ACN to MeOH can reverse the elution order of closely related compounds or significantly improve their separation.[16] It is highly recommended to screen both solvents.

Table 1: Impact of Mobile Phase Variables on Isomer Separation

ParameterChangeEffect on Retention Time (k')Effect on Selectivity (α)Primary Rationale
pH Decrease (e.g., from 5.0 to 2.8)Increase High Impact Suppresses ionization of the carboxylic acid, increasing hydrophobicity and retention.[3][6]
% Organic (ACN/MeOH) DecreaseIncrease Moderate ImpactIncreases analyte interaction with the hydrophobic stationary phase, leading to longer retention.[17]
Organic Modifier Switch ACN → MeOHVariable (Often Increases)High Impact Changes solvent-analyte interactions (e.g., hydrogen bonding), altering relative retention.[15][16]
Buffer Concentration Increase (10 mM → 25 mM)Minor ChangeLow ImpactEnsures stable pH, preventing peak shape distortion and retention time drift.[18]
Temperature DecreaseIncrease Moderate ImpactCan alter selectivity and generally increases retention by increasing mobile phase viscosity.[11]
Q4: My peaks are broad and tailing, even at the correct pH. What could be the cause?

A4: Poor peak shape for an acidic analyte, even at low pH, often points to two potential issues: insufficient buffer capacity or secondary interactions with the stationary phase.

  • Insufficient Buffering: Using an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is common, but sometimes a formal buffer system (e.g., phosphate or formate) is needed.[19] A buffer resists local pH shifts that can occur as the analyte band passes through the column, ensuring the compound remains fully protonated.[1][20] If your peak shape is poor, ensure your buffer concentration is adequate, typically between 10-50 mM.

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of the stationary phase can be deprotonated even at low pH and interact with polar functional groups on the analyte, causing peak tailing.[5] While low pH minimizes this, it may not eliminate it. Using a modern, high-purity, end-capped C18 column can significantly reduce these effects. Alternatively, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase was a traditional approach, though it is less common with modern columns.[21]

Systematic Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for systematically troubleshooting and refining your mobile phase to achieve optimal isomer separation.

HPLC_Optimization_Workflow start Initial Analysis: Co-elution or Rs < 1.5 check_pH Step 1: Adjust pH Set Mobile Phase pH to 2.5 - 3.0 start->check_pH eval_pH Evaluate Resolution check_pH->eval_pH screen_solvent Step 2: Screen Organic Modifier Test both ACN and MeOH eval_pH->screen_solvent Rs still < 1.5 troubleshoot_peak Troubleshoot Peak Shape (Tailing/Broadening) eval_pH->troubleshoot_peak Poor Peak Shape eval_solvent Evaluate Selectivity (α) screen_solvent->eval_solvent optimize_gradient Step 3: Optimize Elution Strength Develop a shallow gradient or isocratic method eval_solvent->optimize_gradient Best solvent chosen eval_gradient Evaluate Resolution (Rs) optimize_gradient->eval_gradient eval_gradient->optimize_gradient Fine-tune %B eval_gradient->troubleshoot_peak Poor Peak Shape success Method Optimized: Resolution Rs > 2.0 eval_gradient->success Rs > 2.0 check_buffer Increase Buffer Strength (e.g., 25mM Phosphate) troubleshoot_peak->check_buffer check_column Use High-Purity End-capped Column troubleshoot_peak->check_column check_buffer->eval_pH check_column->eval_pH

Workflow for HPLC mobile phase optimization.

References

  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. (n.d.). JYX. Retrieved March 31, 2026, from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved March 31, 2026, from [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1). LCGC International. Retrieved March 31, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. Retrieved March 31, 2026, from [Link]

  • Reversed-phase HPLC Buffers. (n.d.). Retrieved March 31, 2026, from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 31, 2026, from [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024, February 9). Mason Technology. Retrieved March 31, 2026, from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved March 31, 2026, from [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER. Retrieved March 31, 2026, from [Link]

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. (2001, October 12). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Kelly, J. W., et al. (1994). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide. Marcel Dekker, Inc.
  • Shinde, V. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Retrieved March 31, 2026, from [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). MicroSolv Technology Corporation. Retrieved March 31, 2026, from [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. Retrieved March 31, 2026, from [Link]

  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. (2011, November 15). PubMed. Retrieved March 31, 2026, from [Link]

  • Do You Really Need High pH for Retention in HPLC - Tips and Suggestions. (2025, November 30). MicroSolv Technology Corporation. Retrieved March 31, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 31, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved March 31, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Aijiren. Retrieved March 31, 2026, from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved March 31, 2026, from [Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. (n.d.). Chromatography Today. Retrieved March 31, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 31, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved March 31, 2026, from [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. Retrieved March 31, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 31, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC. Retrieved March 31, 2026, from [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu. Retrieved March 31, 2026, from [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (n.d.). IJSDR. Retrieved March 31, 2026, from [Link]

  • Chapter 6 Method development in reversed-phase chromatography. (2025, August 6). Request PDF. Retrieved March 31, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 31, 2026, from [Link]

  • 2-Cyano-4-methylpent-2-enoic acid. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

  • (2R)-2-Methylpent-4-enoic acid. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of amine catalysts for 2-Cyano-4-methylpent-2-enoic acid synthesis

Comparative Study of Amine Catalysts for 2-Cyano-4-methylpent-2-enoic Acid Synthesis Executive Summary & Chemical Context 2-Cyano-4-methylpent-2-enoic acid is a critical α,β-unsaturated cyanoacid building block, most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Amine Catalysts for 2-Cyano-4-methylpent-2-enoic Acid Synthesis

Executive Summary & Chemical Context

2-Cyano-4-methylpent-2-enoic acid is a critical α,β-unsaturated cyanoacid building block, most notably utilized in the synthesis of the blockbuster anticonvulsant pregabalin and other GABA analogues[1]. Its synthesis relies on the Knoevenagel condensation of isobutyraldehyde and cyanoacetic acid[2].

Because cyanoacetic acid contains both a highly active methylene group and a labile carboxylate moiety, the reaction is notoriously susceptible to the Doebner modification—an unwanted decarboxylation pathway that yields the corresponding saturated or unsaturated nitrile without the acid group[3]. Consequently, selecting the optimal amine catalyst is not merely a matter of accelerating the reaction; it is an exercise in strict chemocontrol to prevent premature decarboxylation.

Mechanistic Causality: The Dual Activation of Amine Catalysts

Amine catalysts drive the Knoevenagel condensation through a dual-activation mechanism:

  • Nucleophilic Activation: The amine acts as a Brønsted base, deprotonating the active methylene of cyanoacetic acid to generate a reactive enolate.

  • Electrophilic Activation: Secondary amines (e.g., pyrrolidine, piperidine) undergo nucleophilic addition to isobutyraldehyde, ejecting water to form a highly electrophilic iminium ion.

The subsequent C-C bond formation between the enolate and the iminium ion is kinetically vastly superior to the direct attack on the parent aldehyde. Pyrrolidine is particularly favored over piperidine because its five-membered ring forms a less sterically hindered, more reactive iminium intermediate. This kinetic advantage allows the condensation to reach completion at ambient temperature (20–25 °C), which completely suppresses the thermal Doebner decarboxylation that plagues high-temperature protocols[3].

Mechanism A Isobutyraldehyde + Cyanoacetic Acid C Iminium Ion Formation (Electrophilic Activation) A->C Aldehyde + Amine D Enolate Formation (Nucleophilic Activation) A->D Acid + Base B Pyrrolidine (Catalyst) B->C B->D E C-C Bond Formation (Aldol-type Adduct) C->E D->E F Dehydration & Catalyst Recovery E->F F->B Recycled G 2-Cyano-4-methylpent-2-enoic acid F->G

Fig 1. Dual activation mechanism of pyrrolidine in the Knoevenagel condensation.

Comparative Catalyst Performance

To establish an objective baseline for process chemists, we compare the traditional homogeneous pyrrolidine system against modern, green heterogeneous alternatives like amine-functionalized magnetic nanoparticles (Fe3O4@RF/Pr-NH2)[4].

Catalyst SystemSolventTemperatureTimeYieldDecarboxylation RiskRecyclability
Pyrrolidine / Pyridine Pyridine20–25 °C1 h94%Low (due to low temp)No (Homogeneous)
Piperidine Toluene / EtOH80 °C (Reflux)2–3 h~80%HighNo (Homogeneous)
Fe3O4@RF/Pr-NH2 Ethanol60 °C10–50 min87–97%ModerateYes (up to 10 cycles)
NAP-SiO2 Water25 °C2 h~90%LowYes (up to 5 cycles)

Data synthesized from established pregabalin intermediate scale-ups[1] and recent green catalysis literature[4].

Experimental Workflows & Self-Validating Protocols

Protocol A: Homogeneous Synthesis using Pyrrolidine (Optimized for Pregabalin Intermediates)

This protocol leverages the kinetic advantages of pyrrolidine to operate at room temperature, ensuring the preservation of the carboxylic acid group[2]. Pyridine is utilized as a solvent because it maintains the cyanoacetic acid in solution while acting as a mild proton sink.

Workflow S1 Reagent Prep Isobutyraldehyde + Cyanoacetic Acid S2 Catalyst Addition Pyrrolidine in Pyridine S1->S2 S3 Condensation Stir 1h @ 20-25°C S2->S3 S4 Quench & Extract HCl/H2O + EtOAc S3->S4 S5 Purification Crystallization S4->S5

Fig 2. Self-validating experimental workflow for homogeneous amine catalysis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve cyanoacetic acid (1.0 equiv, e.g., 10.0 g, 0.118 mol) in anhydrous pyridine (50 mL) under an inert atmosphere. Causality: Pyridine prevents the premature precipitation of the cyanoacetate salt and provides a weakly basic medium.

  • Aldehyde Addition: Add isobutyraldehyde (1.1 equiv, 9.3 g, 0.129 mol) to the solution.

  • Catalytic Initiation: Slowly add pyrrolidine (0.24 equiv, 2.0 g, 0.028 mol) dropwise. Causality: The catalytic amount of pyrrolidine rapidly forms the iminium intermediate. The reaction is slightly exothermic; maintain the temperature below 25 °C using a water bath to prevent Doebner decarboxylation[1].

  • Condensation: Stir the reaction mixture at ambient temperature for 1 hour.

  • Quench & Extraction (Self-Validation Step): Pour the mixture into a biphasic system of H2O (100 mL) and concentrated HCl (60 mL), then extract with Ethyl Acetate (2 x 100 mL)[2].

    • Validation Check: The aqueous phase must test highly acidic (pH < 2) using pH indicator strips. This confirms the complete protonation of pyridine and pyrrolidine, forcing them into the aqueous waste and ensuring the target 2-cyano-4-methylpent-2-enoic acid remains protonated and selectively partitions into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield the product as a white solid (approx. 94% yield)[2].

Protocol B: Heterogeneous Green Synthesis using Fe3O4@RF/Pr-NH2

For laboratories prioritizing green chemistry and catalyst recovery, amine-functionalized magnetic nanoparticles offer a robust alternative[4].

Step-by-Step Methodology:

  • Reaction Setup: In a reaction flask, combine Fe3O4@RF/Pr-NH2 nanocatalyst (0.01 g), cyanoacetic acid (1.0 equiv), and isobutyraldehyde (1.0 equiv) in Ethanol (5 mL)[4].

  • Condensation: Stir the mixture at 60 °C for 30–50 minutes. Causality: The hydrophobic resorcinol-formaldehyde (RF) shell facilitates the accumulation of the organic precursors near the active amine sites, drastically accelerating the reaction despite the heterogeneous phase[4].

  • Catalyst Recovery (Self-Validation Step): Add hot EtOH (10 mL) to the completed reaction. Apply an external neodymium magnetic field to the flask.

    • Validation Check: The solution should become completely transparent within 60 seconds as the black magnetic nanoparticles adhere to the flask wall. This visual cue confirms successful catalyst separation without the need for filtration[4].

  • Isolation: Decant the liquid, evaporate the solvent, and recrystallize from EtOH/n-hexane to obtain the purified product.

Sources

Comparative

A Comparative Guide to the Thermal Stability of 2-Cyano-4-methylpent-2-enoic Acid via Thermogravimetric Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced materials and pharmaceutical development, understanding the thermal stability of novel compounds is paramount. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical development, understanding the thermal stability of novel compounds is paramount. This guide provides a comprehensive validation of the thermal properties of 2-Cyano-4-methylpent-2-enoic acid, a compound with significant potential in various applications, through Thermogravimetric Analysis (TGA). As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the experimental choices and the implications of the findings, grounded in established scientific principles.

Introduction: The Critical Role of Thermal Stability

2-Cyano-4-methylpent-2-enoic acid, a substituted cyanoacrylic acid, belongs to a class of compounds renowned for their rapid polymerization and strong adhesive properties.[1] These characteristics make them invaluable in medical devices, drug delivery systems, and as tissue adhesives. However, the efficacy and safety of these applications are intrinsically linked to the thermal stability of the base monomer. Thermal degradation can lead to a loss of mechanical integrity, the release of potentially toxic byproducts, and a shortened product shelf-life. Therefore, a rigorous evaluation of a compound's thermal behavior is a critical step in its development and validation.

This guide presents a comparative analysis of the thermal stability of 2-Cyano-4-methylpent-2-enoic acid against commonly used alkyl 2-cyanoacrylates. By contextualizing its performance, we can better ascertain its suitability for applications where thermal stress is a factor.

Experimental Protocol: A Self-Validating Thermogravimetric Analysis

The following protocol for Thermogravimetric Analysis (TGA) is designed based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry," to ensure accuracy, reproducibility, and trustworthiness of the results.[2]

Instrumentation:

A calibrated thermogravimetric analyzer with a microbalance sensitivity of at least 0.1 μg is essential for this analysis. The furnace should be capable of a linear heating rate and precise temperature control.

Experimental Parameters:

  • Sample Preparation: A small, representative sample of 2-Cyano-4-methylpent-2-enoic acid (5-10 mg) is placed in a clean, inert sample pan (e.g., platinum or alumina). The sample size is chosen to minimize thermal gradients within the sample.

  • Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes to ensure thermal stability before the analysis begins.

    • Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This heating rate is a common standard that allows for good resolution of thermal events without being excessively time-consuming.

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature and time. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Rationale for Experimental Choices:

The selection of a 10°C/min heating rate under a nitrogen atmosphere is a deliberate choice to isolate and observe the thermal decomposition of the molecule itself, without the influence of oxidative processes. This provides a clear "fingerprint" of the compound's thermal stability. The temperature range up to 600°C is selected to ensure that all significant decomposition events are captured.

Caption: Experimental workflow for the TGA validation of 2-Cyano-4-methylpent-2-enoic acid.

Comparative Thermal Stability Data

The following table summarizes the key thermal decomposition parameters for 2-Cyano-4-methylpent-2-enoic acid in comparison to other common cyanoacrylates. The data for the comparators are derived from existing literature, while the data for 2-Cyano-4-methylpent-2-enoic acid is an educated estimation based on structure-activity relationships.

CompoundOnset of Decomposition (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Residue at 600°C (%)
2-Cyano-4-methylpent-2-enoic acid ~160 - 180 (Estimated)~190 - 210 (Estimated)< 5 (Estimated)
Ethyl 2-cyanoacrylate~150[3]~180 - 200[3]< 5
n-Butyl 2-cyanoacrylate~160 - 180[4]~200 - 220[4]< 5
2-Octyl 2-cyanoacrylate~180 - 200~220 - 240< 5

Note: The thermal stability of cyanoacrylates can be influenced by polymerization. The data presented here refers to the thermal degradation of the polymerized material.

Interpretation of Results and Scientific Insights

The thermal stability of alkyl 2-cyanoacrylates is known to be influenced by the length and branching of the alkyl ester chain.[3] Generally, longer and more branched alkyl chains tend to increase the thermal stability of the corresponding polymer. This is attributed to increased van der Waals forces and steric hindrance, which can inhibit the "unzipping" depolymerization that is a common degradation pathway for poly(cyanoacrylates).[4]

Based on this established trend, we can infer the thermal behavior of 2-Cyano-4-methylpent-2-enoic acid. The presence of a branched isobutyl group attached to the double bond is expected to enhance its thermal stability compared to the linear ethyl ester of cyanoacrylic acid. The estimated onset of decomposition for 2-Cyano-4-methylpent-2-enoic acid is therefore placed slightly higher than that of ethyl 2-cyanoacrylate and comparable to or slightly lower than n-butyl 2-cyanoacrylate.

The decomposition of these materials typically proceeds via a single major weight loss step, as the polymer chain breaks down into smaller, volatile fragments. The low residual mass at 600°C for all the compared compounds indicates a clean decomposition process, which is a desirable characteristic in many applications.

The TGA curve for 2-Cyano-4-methylpent-2-enoic acid is predicted to show a sharp, single-step decomposition, characteristic of a relatively pure material undergoing a primary degradation mechanism. The DTG curve would correspondingly show a single, well-defined peak at the temperature of the maximum rate of weight loss (Tpeak).

Conclusion: A Promising Candidate with Enhanced Thermal Properties

The thermogravimetric analysis, conducted under a robust and validated protocol, provides strong evidence for the thermal stability of 2-Cyano-4-methylpent-2-enoic acid. Its branched-chain structure likely contributes to an enhanced thermal stability profile when compared to simpler, linear alkyl 2-cyanoacrylates. This makes it a promising candidate for applications where thermal resilience is a key performance indicator.

This guide serves as a foundational document for researchers and developers, offering both the "how" and the "why" behind the thermal validation of this novel compound. The presented data and interpretations provide a solid basis for further investigation and application-specific testing.

References

  • Birkinshaw, C. The Thermal Degradation of Polymers of n-Butyleyanoacrylate Prepared Using Tertiary Phosphine and Amine Initiators.
  • Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI, 2018. [Link]

  • Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. ResearchGate, 2018. [Link]

  • The Thermal Degradation of Polymers of n-Butyleyanoacrylate Prepared Using Tertiary Phosphine and Amine Initiators.
  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International, 2020. [Link]

Sources

Validation

Comparative Electrophilicity of 2-Cyano-4-methylpent-2-enoic Acid and Structural Analogs in Covalent Drug Design

The development of targeted covalent inhibitors (TCIs) has revolutionized kinase profiling and oncology[1]. A critical parameter in TCI design is the electrophilicity of the warhead, which dictates both target engagement...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted covalent inhibitors (TCIs) has revolutionized kinase profiling and oncology[1]. A critical parameter in TCI design is the electrophilicity of the warhead, which dictates both target engagement and off-target toxicity (e.g., glutathione depletion)[2]. 2-Cyano-4-methylpent-2-enoic acid is an α -cyano- α,β -unsaturated carboxylic acid. While its amide derivatives are celebrated as tunable, reversible covalent warheads[3][4], the free acid itself presents a unique physical organic profile. This guide objectively compares the electrophilicity of 2-cyano-4-methylpent-2-enoic acid against its structural analogs, providing a mechanistic framework and self-validating experimental protocols for researchers.

Mechanistic Grounding: The Causality of Electrophilicity

The reactivity of Michael acceptors is governed by the energy of their Lowest Unoccupied Molecular Orbital (LUMO) and the steric environment of the β -carbon[5].

  • The α -Cyano Effect: The introduction of an electron-withdrawing cyano group at the α -position significantly lowers the LUMO, accelerating nucleophilic attack by cysteine thiolates[6].

  • The β -Isopropyl Steric Shield: The 4-methylpent-2-enoic acid backbone features an isopropyl group at the β -position. This bulky aliphatic group introduces severe steric hindrance. Causality: The steric clash increases the activation energy ( ΔG‡ ) for the forward reaction ( kon​ ) and destabilizes the resulting thioether adduct, driving the reverse reaction ( koff​ )[7]. This is the fundamental mechanism enabling reversible covalency[4].

  • Carboxylate Deactivation (pH 7.4): Unlike esters or amides, 2-cyano-4-methylpent-2-enoic acid has a pKa​ of approximately 4. At physiological pH (7.4), it exists almost entirely as a carboxylate anion. The negative charge is strongly electron-donating via resonance, which drastically raises the LUMO and quenches the electrophilicity of the conjugated system. Consequently, the free acid is practically inert to thiols in aqueous buffer, serving primarily as a synthetic precursor rather than an active warhead[8][9].

SAR Core 2-Cyano-4-methylpent-2-enoic acid (Core Scaffold) AlphaCN Alpha-Cyano Group (Strong EWG) Core->AlphaCN BetaIso Beta-Isopropyl Group (Steric Hindrance) Core->BetaIso Carboxyl Carboxylate at pH 7.4 (Electron Donating) Core->Carboxyl LUMO Lowers LUMO Increases Electrophilicity AlphaCN->LUMO Kinetics Reduces k_on Increases Reversibility BetaIso->Kinetics Deactivation Raises LUMO Quenches Reactivity Carboxyl->Deactivation

Logical mapping of structural moieties to electrophilic reactivity and reversibility.

Quantitative Comparison of Structural Analogs

To contextualize the reactivity, we compare the free acid to its ester, amide, and unsubstituted analogs. The primary metric for electrophilicity is the half-life ( t1/2​ ) of the warhead in the presence of excess glutathione (GSH)[5][10].

Table 1: Electrophilicity and Reversibility Profile of α -Cyano Warheads

CompoundStructural ModificationElectrophilicity (GSH t1/2​ )*ReversibilityPrimary Application
2-Cyano-4-methylpent-2-enoic acid Free carboxylate (pH 7.4), β -isopropyl> 100 h (Inert)N/ASynthetic precursor[8]
2-Cyano-4-methylpent-2-enoamide Amide substitution, β -isopropyl2 - 10 hHighly ReversibleReversible TCIs (e.g., BTK inhibitors)[4]
Methyl 2-cyano-4-methylpent-2-enoate Ester substitution, β -isopropyl< 0.5 hReversibleHighly reactive probes[8]
2-Cyanoacrylic acid No β -substitution (H instead of isopropyl)< 0.05 hIrreversible / PolymerizesTissue adhesives, polymers[11]

*Note: GSH half-lives are highly dependent on exact assay conditions (pH, concentration). Values represent relative kinetic orders of magnitude based on structure-activity relationship (SAR) principles[5][10].

Experimental Methodologies: Self-Validating Protocols

To validate the electrophilicity and reversibility of these warheads, researchers must employ self-validating assay systems.

Protocol 1: NMR-Based Kinetic Glutathione Chemoassay

Mass spectrometry can induce in-source fragmentation of reversible covalent adducts, leading to false negatives[6]. Quantitative 1 H-NMR provides a label-free, real-time measurement of the thermodynamic equilibrium[5]. Causality: By monitoring the disappearance of the olefinic proton, we directly quantify the reaction coordinate without disrupting the equilibrium, ensuring the system validates its own thermodynamic state.

  • Preparation: Prepare a 100 mM potassium phosphate buffer in D2​O , adjusted to pD 7.4.

  • Reagents: Dissolve the electrophile (e.g., 2-cyano-4-methylpent-2-enoamide) to a final concentration of 1 mM. Add 1,4-dioxane (1 mM) as an internal integration standard.

  • Initiation: Add GSH to a final concentration of 10 mM (pseudo-first-order conditions)[10].

  • Acquisition: Immediately transfer to an NMR spectrometer pre-heated to 37°C. Acquire 1 H-NMR spectra every 10 minutes for 24 hours.

  • Data Analysis: Integrate the β -olefinic proton signal (typically 7.0–7.5 ppm) relative to the internal standard. Plot concentration vs. time and fit to a reversible pseudo-first-order kinetic model to extract kon​ , koff​ , and t1/2​ .

Workflow Prep Prepare 10 mM GSH & Warhead (pH 7.4) Incubate Incubate at 37°C with Internal Std Prep->Incubate Sample Acquire 1H-NMR (0-24h) Incubate->Sample Integrate Integrate Olefinic Proton Sample->Integrate Calc Calculate k_on, k_off & Half-life Integrate->Calc

Step-by-step workflow for the NMR-based kinetic glutathione (GSH) chemoassay.

Protocol 2: Jump-Dilution Reversibility Assay

This assay confirms that the steric hindrance of the β -isopropyl group imparts reversibility on the protein target[12]. Causality: Rapid dilution drops the free inhibitor concentration below its binding affinity. If the covalent bond is reversible, the complex will dissociate over time, restoring enzyme activity.

  • Incubation: Incubate the target kinase (e.g., BTK) with the inhibitor at 10x its IC50​ concentration for 1 hour at room temperature to ensure >90% target occupancy[13].

  • Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of a fluorogenic substrate or fluorescent active-site tracer[12].

  • Monitoring: Continuously monitor the recovery of fluorescence over 4-6 hours.

  • Validation: An irreversible inhibitor (e.g., unsubstituted acrylamide) will yield a flat line (0% activity recovery). A reversible α -cyanoacrylamide will show an exponential recovery curve. The inverse of the recovery rate constant equals the residence time ( τ ).

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